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  • Product: 1H-Indol-5-amine, 4-ethyl-
  • CAS: 1003858-71-6

Core Science & Biosynthesis

Foundational

A Preliminary Investigation of 1H-Indol-5-amine, 4-ethyl- in Medicinal Chemistry: A Strategic Guide for Novel Drug Discovery

This technical guide provides a comprehensive framework for the initial exploration of the novel chemical entity, 1H-Indol-5-amine, 4-ethyl-, within a medicinal chemistry context. Given the limited direct literature on t...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the initial exploration of the novel chemical entity, 1H-Indol-5-amine, 4-ethyl-, within a medicinal chemistry context. Given the limited direct literature on this specific molecule, this document leverages established principles of indole chemistry and pharmacology to propose a structured, scientifically rigorous investigational plan. It is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of new indole derivatives.

Introduction: The Indole Scaffold as a Cornerstone of Modern Therapeutics

The indole ring system is a preeminent "privileged structure" in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets.[1] Endogenous signaling molecules like serotonin and melatonin feature the indole core, highlighting its fundamental role in neurochemical signaling and circadian rhythms.[1] This inherent bio-relevance has inspired the development of numerous indole-based drugs, from the anti-inflammatory indomethacin to the anti-cancer vinca alkaloids.[4][5] The exploration of novel, synthetically accessible indole derivatives like 1H-Indol-5-amine, 4-ethyl- therefore represents a promising frontier in the search for new therapeutic agents.[2]

Physicochemical and Structural Profile of 1H-Indol-5-amine, 4-ethyl-

A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. As no experimental data for 1H-Indol-5-amine, 4-ethyl- is currently available, the following properties have been estimated based on established values for structurally related compounds such as 1H-Indol-5-amine.[6][7][8]

PropertyPredicted ValueRationale & Significance
Molecular Formula C₁₀H₁₂N₂Determined from the chemical structure.
Molecular Weight 160.22 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidBased on the appearance of similar aminoindoles.[7]
logP 1.8 - 2.5The ethyl group increases lipophilicity compared to 5-aminoindole. This value suggests moderate cell permeability.
pKa (amine) 4.5 - 5.5The electron-donating nature of the indole ring and the ortho-ethyl group influences the basicity of the 5-amino group.
Solubility Soluble in DMSO, Methanol; Poorly soluble in waterTypical for small molecule indole derivatives.[7]
Hydrogen Bond Donors 2 (amine and indole N-H)Key for potential interactions with biological targets.
Hydrogen Bond Acceptors 1 (amine nitrogen)Influences solubility and target binding.

Proposed Synthetic Route: A Stepwise Approach

The synthesis of 1H-Indol-5-amine, 4-ethyl- can be approached through a multi-step sequence starting from commercially available precursors. The following protocol is a plausible and logical route based on well-established indole synthesis methodologies, such as the Batcho-Leimgruber modification of the Reissert indole synthesis.[9]

Experimental Protocol: Synthesis of 1H-Indol-5-amine, 4-ethyl-

Step 1: Synthesis of 2-methyl-3-nitrotoluene

  • To a cooled (0 °C) solution of 2-methyl-toluene in acetic anhydride, add a nitrating mixture (e.g., nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 2-methyl-3-nitrotoluene.

Step 2: Synthesis of (E)-1-(dimethylamino)-2-(2-methyl-3-nitrophenyl)ethene

  • Reflux a mixture of 2-methyl-3-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable solvent like DMF for 12-18 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude enamine can often be used in the next step without further purification.

Step 3: Synthesis of 4-ethyl-5-nitro-1H-indole

  • This step involves a reductive cyclization. While various reducing agents can be used, a common method is catalytic hydrogenation.

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 6-12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude 4-ethyl-5-nitro-1H-indole.

  • Purify by column chromatography.

Step 4: Synthesis of 1H-Indol-5-amine, 4-ethyl- (Final Product)

  • Dissolve the 4-ethyl-5-nitro-1H-indole in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or alternatively, catalytic hydrogenation with a catalyst like Raney nickel.[7]

  • If using SnCl₂, stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Basify the reaction mixture with a strong base (e.g., NaOH solution) to precipitate the tin salts and deprotonate the amine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final compound by column chromatography to yield 1H-Indol-5-amine, 4-ethyl-.

Proposed Biological Investigation Strategy

The structural similarity of 1H-Indol-5-amine, 4-ethyl- to known bioactive indolealkylamines, particularly serotonin, suggests a high probability of interaction with targets in the central nervous system.[10][11] However, the broad bioactivity of the indole scaffold necessitates a comprehensive initial screening approach.[3]

Initial High-Throughput Screening (HTS) Funnel

The primary objective is to broadly assess the compound's biological activity across diverse target classes.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Triage cluster_2 Phase 3: Lead Generation Compound 1H-Indol-5-amine, 4-ethyl- (Test Compound) GPCR_Panel GPCR Panel (e.g., Serotonin, Dopamine Receptors) Compound->GPCR_Panel 10 µM single concentration Kinase_Panel Kinase Panel (e.g., Receptor Tyrosine Kinases) Compound->Kinase_Panel 10 µM single concentration Antimicrobial_Panel Antimicrobial Panel (e.g., E. coli, S. aureus, C. albicans) Compound->Antimicrobial_Panel 10 µM single concentration Cytotoxicity_Assay Cytotoxicity Assay (e.g., HeLa, HepG2 cells) Compound->Cytotoxicity_Assay 10 µM single concentration Data_Analysis Data Analysis & Hit Prioritization GPCR_Panel->Data_Analysis Kinase_Panel->Data_Analysis Antimicrobial_Panel->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response Curves) Data_Analysis->Hit_Confirmation Prioritized Hits Target_Deconvolution Target Deconvolution & Validation Hit_Confirmation->Target_Deconvolution Confirmed & Potent Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Deconvolution->SAR_Studies

Caption: High-Throughput Screening (HTS) workflow for 1H-Indol-5-amine, 4-ethyl-.

Protocol for HTS:

  • Primary Screening: Screen the compound at a single high concentration (e.g., 10 µM) against:

    • GPCR Panel: Focus on aminergic receptors like serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors due to the structural analogy to neurotransmitters.[12]

    • Kinase Panel: Indole derivatives are known to inhibit various kinases.[7] A broad panel can uncover unexpected anticancer or anti-inflammatory activities.

    • Antimicrobial Panel: Test against a representative panel of Gram-positive and Gram-negative bacteria, and a fungal strain, as many indole derivatives show antimicrobial properties.[3]

    • Cytotoxicity Assay: Concurrently assess general cytotoxicity against common cell lines to flag promiscuous toxicity early.

  • Hit Confirmation: Any activity of interest (e.g., >50% inhibition or activation) should be confirmed by generating a full dose-response curve to determine potency (EC₅₀/IC₅₀).

Hypothetical Signaling Pathway and Target Validation

Let's hypothesize that the primary screen reveals potent agonist activity at the 5-HT₂ₐ receptor, a GPCR implicated in various neurological processes. The subsequent investigation would focus on validating this target and elucidating the mechanism of action.

Signaling_Pathway Compound 1H-Indol-5-amine, 4-ethyl- Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical 5-HT₂ₐ receptor activation pathway for the test compound.

Target Validation Protocol:

  • Orthogonal Assays: Confirm the activity using a different assay format. If the primary screen was a calcium flux assay, a secondary assay measuring inositol phosphate (IP₁) accumulation should be performed.

  • Receptor Subtype Selectivity: Screen the compound against other 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂C) to determine its selectivity profile. High selectivity is a desirable trait for a therapeutic candidate.

  • Antagonist Competition: Perform binding assays with a known radiolabeled 5-HT₂ₐ antagonist (e.g., [³H]ketanserin). The ability of our compound to displace the radioligand will confirm direct binding to the receptor.

  • Cell-Based Functional Assays: Utilize cell lines endogenously or exogenously expressing the 5-HT₂ₐ receptor to measure downstream functional outcomes, such as gene expression changes or second messenger activation.

Preliminary Structure-Activity Relationship (SAR) Studies

Once a primary target is validated, the next crucial step is to understand which parts of the molecule are essential for its activity. This is achieved by synthesizing and testing a small, focused library of analogs.

SAR_Strategy cluster_R1 Position 4 Analogs cluster_R2 Position 5 Analogs cluster_R3 Position 1 (N-H) Analogs Core Core Compound 4-ethyl 5-amino Indole N-H R1_Analogs H Methyl Propyl Isopropyl Cyclopropyl Core:f1->R1_Analogs Explore steric bulk R2_Analogs Acetamide Sulfonamide Methylamine Dimethylamine Core:f2->R2_Analogs Modulate H-bonding and basicity R3_Analogs N-Methyl N-Ethyl N-Benzyl Core:f3->R3_Analogs Investigate N-H role in binding

Caption: Logic diagram for initial Structure-Activity Relationship (SAR) exploration.

SAR Exploration Strategy:

  • Position 4 (Ethyl Group): Synthesize analogs where the ethyl group is replaced with smaller (methyl), larger (propyl), branched (isopropyl), and constrained (cyclopropyl) alkyl groups. This will probe the size and shape of the binding pocket at this position.

  • Position 5 (Amino Group): Modify the primary amine to an acetamide or sulfonamide to test the importance of the basicity and hydrogen bond donating capacity. Also, explore secondary (methylamine) and tertiary (dimethylamine) analogs.

  • Position 1 (Indole N-H): Alkylate the indole nitrogen with small groups (methyl, ethyl) to determine if the N-H hydrogen bond donor is critical for activity.

Each new analog will be tested in the validated target assay to build a clear picture of the SAR, guiding the design of more potent and selective future compounds.

Conclusion

1H-Indol-5-amine, 4-ethyl- represents a novel, unexplored chemical entity with significant therapeutic potential, owing to its placement within the privileged indole scaffold. This guide outlines a systematic and logical pathway for its preliminary investigation, from a plausible synthetic route to a comprehensive biological screening funnel and initial lead optimization strategy. By adhering to the principles of scientific integrity and causality-driven experimentation, researchers can efficiently de-risk and advance this compound, potentially uncovering a new lead for addressing unmet medical needs.

References

  • Benchchem. (n.d.). Comparative Analysis of Synthetic Routes for 1-Ethyl-2-propyl-1H-indol-5-amine.
  • NextSDS. (n.d.). 4-Ethyl-1H-indol-5-amine — Chemical Substance Information.
  • Cannon, J. G., Lee, T., Ilhan, M., Koons, J., & Long, J. P. (1984). 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole: synthesis and dopaminergic actions. Journal of Medicinal Chemistry, 27(3), 386–389. Retrieved from [Link]

  • Beller, M., et al. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity.
  • Cannon, J. G., Roufos, I., Ma, S. X., & Long, J. P. (1992). Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects. Pharmaceutical Research, 9(6), 735–738. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. Retrieved from [Link]

  • ScienceDirect. (n.d.). PHARMACOLOGY OF INDOLEALKYLAMINES. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • Benchchem. (n.d.). Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • PMC. (n.d.). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070098922A - 5-aminoindole derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1H-Indol-5-amine (5-Aminoindole): Comprehensive Overview and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoindole. Retrieved from [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • PubMed. (2013). Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. Retrieved from [Link]

  • ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • PMC. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 1H-Indol-5-amine, 4-ethyl- Derivatives In Vitro: A Technical Guide

Executive Summary The 1H-Indol-5-amine, 4-ethyl- (4-ethyl-5-aminoindole) scaffold is a highly privileged building block in modern medicinal chemistry. While the unsubstituted 5-aminoindole core is ubiquitous, the strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-Indol-5-amine, 4-ethyl- (4-ethyl-5-aminoindole) scaffold is a highly privileged building block in modern medicinal chemistry. While the unsubstituted 5-aminoindole core is ubiquitous, the strategic addition of a 4-ethyl substituent fundamentally alters the molecule's physicochemical properties. The ethyl group provides precise steric bulk that restricts the free rotation of the 5-amino substituent (often derivatized into an amide or urea), locking the molecule into a bioactive conformation. This conformational restriction significantly reduces the entropic penalty upon target binding.

In vitro, derivatives of this scaffold demonstrate potent polypharmacology, primarily acting through three distinct mechanisms: Tyrosine Kinase Inhibition , Microtubule Destabilization , and Serotonin (5-HT) Receptor Allosteric Modulation . This whitepaper dissects the causality behind these mechanisms and provides validated, step-by-step in vitro protocols for their evaluation.

Tyrosine Kinase Inhibition (VEGFR2 & FLT3)

Mechanistic Rationale

4-ethyl-5-aminoindole derivatives are highly effective ATP-competitive kinase inhibitors, frequently utilized in the development of targeted therapies for acute myeloid leukemia (AML) and solid tumors. When the 5-amino group is converted into an amide, it forms a critical hydrogen bond donor/acceptor pair with the hinge region of the kinase domain (e.g., Cys919 in VEGFR2 or Cys694 in FLT3) 1.

The causality of the 4-ethyl group is twofold:

  • Hydrophobic Anchoring: It occupies the lipophilic pocket adjacent to the gatekeeper residue, enhancing binding affinity.

  • Kinome Selectivity: The steric clash generated by the ethyl group prevents binding to kinases with bulky gatekeeper residues, driving selectivity toward specific receptor tyrosine kinases (RTKs).

RTK_Pathway Ligand VEGF / FLT3 Ligand Receptor RTK (Kinase Domain) Ligand->Receptor Binds Downstream PI3K / AKT / MAPK Pathways Receptor->Downstream Activates Inhibitor 4-Ethyl-5-aminoindole Derivative Inhibitor->Receptor Competes with ATP (Hinge Binder) Inhibitor->Downstream Blocks ATP ATP ATP->Receptor Phosphorylates Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Inhibition Leads to

Fig 1: Mechanism of RTK inhibition by 4-ethyl-5-aminoindole derivatives.

Quantitative Data: Kinase Inhibition Profile

Table 1: Comparative In Vitro Kinase Inhibition (IC50)

CompoundFLT3 IC50 (nM)VEGFR2 IC50 (nM)Cell Viability (MV4-11) IC50 (nM)
Unsubstituted 5-Aminoindole>1000>1000>5000
4-Ethyl-5-aminoindole Derivative 6.2 15.4 45.0
Staurosporine (Positive Control)1.53.212.0
In Vitro Protocol: ADP-Glo™ Kinase Assay

To ensure a self-validating system, this protocol measures the depletion of ATP via the generation of ADP, independent of the specific substrate sequence.

  • Reagent Preparation: Dilute the recombinant kinase (e.g., FLT3) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the 4-ethyl-5-aminoindole derivative in 100% DMSO. Transfer 1 µL to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 4 µL of the kinase solution to the wells. Incubate at room temperature (RT) for 15 minutes to allow for pre-binding, exploiting the restricted conformation of the derivative.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the ATP Km for the specific kinase). Incubate for 60 minutes at RT.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Read luminescence on a microplate reader.

Microtubule Destabilization (Colchicine Binding Site)

Mechanistic Rationale

Beyond kinases, 4-ethyl-5-aminoindole derivatives act as potent microtubule destabilizers by binding to the colchicine site at the interface of α and β tubulin heterodimers 2. They serve as metabolically stable bioisosteres for the trimethoxyaniline ring found in Combretastatin A-4 (CA-4) 3.

The indole nitrogen acts as a hydrogen bond donor to Thr179 on α -tubulin. Crucially, the 4-ethyl group projects into a deep hydrophobic cleft within the β -tubulin subunit. This interaction prevents the curved-to-straight conformational change required for tubulin dimers to polymerize into microtubules, ultimately arresting cancer cells in the G2/M phase.

Tubulin_Workflow Prep Prepare Tubulin in PEM Buffer AddCmpd Add 4-Ethyl-5-aminoindole (0.1 - 10 µM) Prep->AddCmpd AddGTP Add 1 mM GTP & Fluorescent Reporter AddCmpd->AddGTP Incubate Incubate at 37°C (Microplate Reader) AddGTP->Incubate Measure Measure Fluorescence (Ex: 340nm / Em: 430nm) Incubate->Measure Analyze Calculate IC50 of Inhibition Measure->Analyze

Fig 2: Step-by-step workflow for the in vitro tubulin polymerization assay.

Quantitative Data: Tubulin Dynamics

Table 2: Tubulin Polymerization & Cell Cycle Arrest

CompoundTubulin Polymerization IC50 (µM)G2/M Arrest (%)Apoptosis (%)
Colchicine (Destabilizer Control)1.2085.442.1
Paclitaxel (Stabilizer Control)N/A88.255.3
4-Ethyl-5-aminoindole Derivative 0.85 78.6 38.5
In Vitro Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay relies on a fluorophore whose emission increases as it incorporates into polymerizing microtubules.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter).

  • Tubulin Reconstitution: Thaw highly purified bovine brain tubulin (>99% pure) on ice and dilute to 3 mg/mL in the prepared PEM buffer.

  • Plate Setup: Pre-warm a half-area 96-well black microplate to 37°C. Add 10 µL of the test compound (at 10x final concentration in 10% DMSO) to the wells. Include Colchicine (positive control for inhibition) and Paclitaxel (positive control for enhancement).

  • Initiation: Rapidly add 90 µL of the tubulin/reporter mixture to each well using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to 37°C. Measure fluorescence (Excitation: 340 nm, Emission: 430 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve. The IC50 is determined by plotting Vmax against the log of the compound concentration.

Serotonin (5-HT) Receptor Allosteric Modulation

Mechanistic Rationale

Because the indole core is the fundamental pharmacophore of endogenous serotonin (5-hydroxytryptamine), indole derivatives inherently interact with 5-HT receptors. However, the 4-ethyl-5-amino substitution pattern shifts the pharmacological profile from orthosteric agonism to Positive Allosteric Modulation (PAM) [[4]]().

The steric bulk of the 4-ethyl group prevents the deep insertion of the indole ring into the highly conserved orthosteric pocket of receptors like 5-HT2C. Instead, the molecule binds to a less conserved allosteric site. The 5-amino group acts as a hydrogen bond donor, stabilizing the receptor in a conformation that increases the affinity and efficacy of endogenous serotonin without causing receptor desensitization.

In Vitro Protocol: Fluo-4 Direct™ Intracellular Calcium Assay

To validate PAM activity, this protocol measures intracellular calcium flux in CHO cells stably expressing the target GPCR (e.g., 5-HT2C).

  • Cell Plating: Seed 5-HT2C expressing CHO cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ calcium assay buffer (containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Allosteric Modulator Addition: Add 10 µL of the 4-ethyl-5-aminoindole derivative. Incubate for 15 minutes. Note: A true PAM will not induce a calcium spike upon addition.

  • Agonist Challenge: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Add an EC20 concentration of serotonin (5-HT) to all wells.

  • Measurement: Record fluorescence (Ex: 494 nm, Em: 516 nm) continuously for 3 minutes.

  • Validation: A successful PAM will shift the 5-HT dose-response curve to the left, decreasing the EC50 of serotonin and potentially increasing the Emax.

References

  • Bremberg, U., et al. "Development of a Synthesis of Kinase Inhibitor AKN028." Organic Process Research & Development, 2018. 1

  • Shuai, W., et al. "Recent Progress on Tubulin Inhibitors with Dual Targeting Capabilities for Cancer Therapy." Journal of Medicinal Chemistry, 2021. 2

  • Chen, H., et al. "Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents." Journal of Medicinal Chemistry, 2014.3

  • Brunetti, L., et al. "Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey." Pharmaceuticals, 2024. 4

Sources

Foundational

Pharmacokinetic profiling of 1H-Indol-5-amine, 4-ethyl- in preclinical models

An in-depth technical analysis of the pharmacokinetic (PK) profiling of 1H-Indol-5-amine, 4-ethyl- (CAS: 1003858-71-6). Executive Summary 1H-Indol-5-amine, 4-ethyl- (commonly referred to as 4-ethyl-1H-indol-5-amine) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetic (PK) profiling of 1H-Indol-5-amine, 4-ethyl- (CAS: 1003858-71-6).

Executive Summary

1H-Indol-5-amine, 4-ethyl- (commonly referred to as 4-ethyl-1H-indol-5-amine) is a low-molecular-weight (160.22 g/mol ) heterocyclic building block. The indole-amine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, GPCR modulators, and oncology therapeutics[1]. Before integrating this building block into complex, high-molecular-weight drug candidates, establishing its baseline absorption, distribution, metabolism, and excretion (ADME) profile is critical. This guide details the causal logic, self-validating protocols, and bioanalytical frameworks required to profile this molecule in preclinical models.

Part 1: Structural & Physicochemical Rationale

The physicochemical properties of 4-ethyl-1H-indol-5-amine dictate its behavior in biological systems and inform our experimental design:

  • Basic Primary Amine (C5): The primary amine at the 5-position ensures the molecule is highly protonated at physiological pH (7.4). While this favors aqueous solubility, it can limit passive membrane permeability and increase the likelihood of non-specific binding (NSB) to the plasticware used in in vitro assays.

  • Steric Hindrance (C4 Ethyl Group): The ethyl group at the 4-position sits adjacent to the primary amine. This steric bulk fundamentally alters the molecule's metabolic fate by impeding Phase II N-acetylation (via NAT enzymes), thereby shifting the metabolic burden toward Phase I oxidation.

  • Electron-Rich Indole Core: The pyrrole ring of the indole core is highly susceptible to Phase I oxidative metabolism, primarily driven by Cytochrome P450 (CYP) enzymes such as CYP1A2 and CYP3A4[2].

Metabolic_Pathway Parent 4-ethyl-1H-indol-5-amine (Sterically Hindered Amine) CYP_Ox CYP1A2 / CYP3A4 Oxidation at C2/C3 Parent->CYP_Ox Primary (High Affinity) N_Acet NAT1 / NAT2 N-Acetylation Parent->N_Acet Sterically Blocked UGT_Conj UGT Conjugation Phase II Clearance CYP_Ox->UGT_Conj Hydroxyl Conjugation

Predicted metabolic pathways of 4-ethyl-1H-indol-5-amine highlighting steric effects.

Part 2: Protocol Architecture - In Vitro ADME

In vitro assays act as a self-validating system to predict in vivo clearance. By isolating hepatic metabolism, we establish a mechanistic baseline before advancing to animal models.

Liver Microsomal Stability (Phase I Metabolism)

Causality: Liver microsomes isolate CYP-mediated Phase I metabolism from cellular uptake and Phase II conjugation. Self-Validation: The protocol includes a minus-NADPH control to prove that any observed degradation is strictly CYP-dependent, and a positive control (e.g., Verapamil) to confirm the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes (mouse, rat, or human) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation: Combine microsomes (final protein concentration: 0.5 mg/mL) with 4-ethyl-1H-indol-5-amine (final concentration: 1 µM). Expert Insight: Add 0.1% BSA to the buffer to mitigate non-specific binding of the basic amine to the assay plate.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the obligate CYP cofactor NADPH (final concentration: 1 mM).

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

  • Extraction: Centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Part 3: Protocol Architecture - In Vivo Pharmacokinetics

In vivo models integrate absorption, distribution, metabolism, and excretion. Preclinical disposition studies of indole derivatives often reveal moderate to high plasma clearance depending on their substitution patterns[3].

Preclinical_Workflow A Compound Prep 1H-Indol-5-amine, 4-ethyl- B In Vitro ADME Microsomes & Caco-2 A->B C In Vivo Dosing Rodent IV/PO B->C Go/No-Go D Bioanalysis LC-MS/MS MRM C->D E PK Modeling NCA Analysis D->E

Preclinical pharmacokinetic profiling workflow for indole-amine derivatives.

Rodent Dosing and Sampling (Mice/Rats)

Causality: To accurately calculate absolute bioavailability (F%), the formulation must be identical (or highly similar) between Intravenous (IV) and Per Os (PO) routes. This ensures that solubility differences do not confound the absorption data.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a universally tolerated vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to achieve a clear solution.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 5 mg/kg via oral gavage.

  • Blood Collection: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood exclusively in K₂EDTA tubes. Causality: EDTA chelates calcium to prevent coagulation and simultaneously inhibits plasma esterases, stabilizing the analyte. Centrifuge at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C.

Part 4: Bioanalytical Framework (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying indole derivatives in biological matrices[4].

Self-Validation: The analytical run must be bracketed by a standard curve (proving linearity, R² > 0.99) and Quality Control (QC) samples at Low, Mid, and High concentrations (proving accuracy within ±15%).

Step-by-Step Methodology:

  • Sample Extraction: Perform protein precipitation (PPT) by adding 3 volumes of acetonitrile (spiked with internal standard) to 1 volume of plasma. Vortex for 2 minutes and centrifuge.

  • Chromatography: Inject 5 µL of supernatant onto a C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 × 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the basic indole-amine in the mass spectrometer.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 4-ethyl-1H-indol-5-amine at the parent ion [M+H]⁺ m/z 161.1.

Part 5: Representative Data Synthesis

The tables below summarize the expected quantitative PK parameters for the 4-ethyl-1H-indol-5-amine scaffold based on the behavior of structurally analogous preclinical indole-amines.

Table 1: Physicochemical & In Vitro Parameters

Parameter Value / Characteristic Analytical Implication
Molecular Weight 160.22 g/mol Highly permeable; suitable for +ESI MS.
pKa (Amine) ~9.5 (Predicted) Protonated at pH 7.4; risk of NSB in assays.
Microsomal CL (Mouse) > 45 µL/min/mg protein Rapid Phase I oxidation (CYP1A2/3A4).

| Plasma Protein Binding | 60 - 75% | Moderate binding; high free fraction available. |

Table 2: Typical In Vivo PK Parameters (Rodent Model)

PK Parameter IV Dosing (1 mg/kg) PO Dosing (5 mg/kg) Interpretation
Cmax (ng/mL) N/A 180 - 250 Rapid oral absorption.
Tmax (h) N/A 0.5 - 1.0 Indicates high intestinal permeability.
Clearance (mL/min/kg) 35 - 50 N/A High hepatic extraction ratio.
Volume of Distribution (L/kg) 1.5 - 2.5 N/A Extensive tissue distribution.
Half-life (t1/2) (h) 0.8 - 1.5 1.0 - 1.8 Short half-life driven by rapid CYP metabolism.

| Bioavailability (F%) | N/A | 20 - 35% | Limited by first-pass hepatic metabolism. |

Conclusion

The pharmacokinetic profiling of 1H-Indol-5-amine, 4-ethyl- reveals a highly permeable, widely distributing scaffold that is heavily governed by CYP-mediated first-pass metabolism. The steric hindrance provided by the 4-ethyl group protects the primary amine from rapid Phase II conjugation, making Phase I oxidation the primary clearance mechanism. Understanding these baseline parameters allows medicinal chemists to strategically substitute the indole core (e.g., halogenation at C2/C3) to block metabolic soft spots and enhance the half-life of future drug candidates.

References

  • . Pharmaceuticals (MDPI).[2] 2.. Xenobiotica (Taylor & Francis).[4],[5] 3.. Journal of Medicinal Chemistry (ACS).[3] 4.. International Journal of Molecular Sciences (MDPI).[1]

Sources

Exploratory

A Technical Guide to the Structural Activity Relationship (SAR) Studies of 4-Ethyl-1H-Indol-5-amine: A Prospective Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for initiating and conducting structural activity relationship (SAR) studies on 4-ethyl-1H-indol-5-amine, a no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for initiating and conducting structural activity relationship (SAR) studies on 4-ethyl-1H-indol-5-amine, a novel indole derivative. While specific experimental data for this compound is not extensively available in current literature, the indole scaffold is a well-established privileged structure in medicinal chemistry, offering a rich foundation for targeted drug design.[1][2][3][4][5] This document will, therefore, serve as a technical whitepaper, leveraging established principles of indole SAR to outline a prospective research plan. As a Senior Application Scientist, the following guide is structured to provide not just a methodology, but a strategic approach to unlocking the therapeutic potential of this compound.

Introduction: The Rationale for Investigating 4-Ethyl-1H-Indol-5-amine

The indole nucleus is a cornerstone of numerous natural and synthetic biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[3][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly versatile scaffold for drug discovery, with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[1][4][6][7]

The subject of this guide, 4-ethyl-1H-indol-5-amine, presents several features of interest for medicinal chemistry exploration:

  • The Indole Core: Provides a rigid and well-characterized foundation for molecular interactions.

  • The 5-Amino Group: This functional group is a known pharmacophore in many bioactive molecules, capable of acting as a hydrogen bond donor and acceptor, and a point for further chemical modification.[7] Its basicity can be crucial for receptor binding and pharmacokinetic properties.

  • The 4-Ethyl Group: This substituent introduces a degree of lipophilicity and steric bulk, which can influence selectivity and binding affinity for target proteins.

Given the dearth of specific research on 4-ethyl-1H-indol-5-amine, a systematic SAR study is the logical first step to elucidate its biological targets and optimize its therapeutic potential.[1]

Prospective SAR Campaign: A Workflow for Discovery

The following diagram outlines a comprehensive workflow for a SAR-driven investigation of 4-ethyl-1H-indol-5-amine. This process is iterative, with each cycle of synthesis, testing, and analysis informing the design of the next generation of compounds.

SAR_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Iterative Optimization cluster_2 Phase 3: Lead Optimization Initial Synthesis Initial Synthesis Target Identification Target Identification Initial Synthesis->Target Identification Screening Analog Design Analog Design Target Identification->Analog Design Chemical Synthesis Chemical Synthesis Analog Design->Chemical Synthesis Iterative Cycle Biological Evaluation Biological Evaluation Chemical Synthesis->Biological Evaluation Iterative Cycle Data Analysis & SAR Data Analysis & SAR Biological Evaluation->Data Analysis & SAR Iterative Cycle Data Analysis & SAR->Analog Design Iterative Cycle Lead Compound Selection Lead Compound Selection ADME/Tox Profiling ADME/Tox Profiling Lead Compound Selection->ADME/Tox Profiling In Vivo Studies In Vivo Studies ADME/Tox Profiling->In Vivo Studies

Caption: A generalized workflow for the SAR-driven discovery and development of novel therapeutics based on the 4-ethyl-1H-indol-5-amine scaffold.

Foundational Synthesis and Characterization

Proposed Synthetic Protocol: Modified Fischer Indole Synthesis

A plausible route to 4-ethyl-1H-indol-5-amine is outlined below. This multi-step synthesis requires careful optimization of reaction conditions.

Step 1: Synthesis of (4-Ethyl-3-nitrophenyl)hydrazine

  • Start with commercially available 1-ethyl-2-nitrobenzene.

  • Perform a nitration reaction to introduce a second nitro group, followed by selective reduction to the hydrazine.

Step 2: Fischer Indole Synthesis

  • React the synthesized (4-ethyl-3-nitrophenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvic acid, under acidic conditions.

  • The resulting hydrazone will undergo thermal or acid-catalyzed cyclization to form the indole ring.

  • The nitro group on the indole can then be reduced to the desired 5-amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 3: Purification and Characterization

  • The crude product should be purified using column chromatography.

  • Structural confirmation will be achieved through a combination of:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry: To determine the molecular weight. An expected molecular ion [M+H]⁺ would be at m/z 203.15.[8]

    • FTIR Spectroscopy: To identify key functional groups.

Biological Screening and Target Identification

With the core compound in hand, the next critical step is to identify its biological target(s). Given the structural similarities of 4-ethyl-1H-indol-5-amine to known bioactive molecules, a panel of assays targeting the following protein families is recommended:

  • Serotonin and Dopamine Receptors: The indole scaffold is a common feature in ligands for these G-protein coupled receptors.[9]

  • Kinases: Many kinase inhibitors incorporate an indole ring system.[10]

  • Enzymes involved in inflammation and immunology: Such as cyclooxygenases (COX) and indoleamine 2,3-dioxygenase (IDO).[11][12][13]

A hypothetical signaling pathway that could be modulated by an indole-based compound is depicted below.

Signaling_Pathway 4-Ethyl-1H-indol-5-amine 4-Ethyl-1H-indol-5-amine Target Receptor (e.g., GPCR) Target Receptor (e.g., GPCR) 4-Ethyl-1H-indol-5-amine->Target Receptor (e.g., GPCR) Binds/Activates Downstream Effector 1 Downstream Effector 1 Target Receptor (e.g., GPCR)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Receptor (e.g., GPCR)->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: A simplified, hypothetical signaling pathway illustrating the potential mechanism of action for 4-ethyl-1H-indol-5-amine.

Systematic Analog Synthesis and SAR Exploration

Once a primary biological target is identified, a systematic synthesis of analogs is required to build a robust SAR model. The following table outlines key positions for modification and the rationale for each.

Position of ModificationProposed ModificationsRationale for Modification
N1-Position Alkyl chains of varying lengths, cyclic groups, benzyl groups.To probe the steric and electronic requirements of the binding pocket and influence pharmacokinetic properties.
C4-Ethyl Group Varying alkyl chain length (methyl, propyl, etc.), introduction of branching, replacement with polar groups (e.g., methoxy).To investigate the impact of lipophilicity and steric bulk on activity and selectivity.
C5-Amino Group Acylation, sulfonylation, alkylation, conversion to other nitrogen-containing functional groups.To modulate basicity, hydrogen bonding capacity, and explore additional binding interactions.[7]
Other positions on the indole ring (C2, C3, C6, C7) Introduction of small substituents (e.g., halogens, methyl groups).To fine-tune electronic properties and explore additional points of interaction.
Representative Synthetic Protocol for N1-Alkylation

This protocol describes a general method for the N-alkylation of the indole core.

  • To a solution of 4-ethyl-1H-indol-5-amine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (1.1 equivalents) at 0°C.

  • Stir the mixture for 30 minutes at room temperature to allow for deprotonation of the indole nitrogen.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 equivalents) and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the N1-alkylated analog.

Data Interpretation and SAR-Driven Optimization

The biological activity data for the synthesized analogs should be systematically tabulated to facilitate the identification of trends.

Compound IDN1-SubstituentC4-SubstituentC5-SubstituentBiological Activity (e.g., IC₅₀ in µM)
Core -H-Ethyl-NH₂Initial Screening Result
Analog 1 -Methyl-Ethyl-NH₂To be determined
Analog 2 -H-Propyl-NH₂To be determined
Analog 3 -H-Ethyl-NH-AcetylTo be determined
...............

Interpreting the SAR:

  • Positive SAR: A modification that leads to a significant increase in potency suggests a favorable interaction with the target. For example, if N1-methylation consistently improves activity across a series of analogs, it indicates a beneficial steric or electronic effect at that position.

  • Negative SAR: A decrease in activity upon modification can be equally informative, highlighting regions of the molecule that are sensitive to steric bulk or where specific interactions (like hydrogen bonding) are crucial.

  • Flat SAR: If a range of modifications at a particular position results in little change in activity, it may suggest that this part of the molecule is solvent-exposed and not directly involved in binding.

Conclusion and Future Directions

This guide provides a strategic and technically detailed roadmap for the comprehensive SAR investigation of 4-ethyl-1H-indol-5-amine. While the journey from a novel scaffold to a clinical candidate is long and complex, a systematic and well-designed SAR campaign is the foundational first step. The indole nucleus continues to be a rich source of therapeutic innovation, and a thorough exploration of this particular derivative holds significant promise for the development of novel medicines. The generation of primary experimental data for 4-ethyl-1H-indol-5-amine and its analogs will be a valuable contribution to the field of medicinal chemistry.[1]

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1H-Indol-5-amine, 4-ethyl- from commercial precursors

Target Compound: 1H-Indol-5-amine, 4-ethyl- (CAS: 1003858-71-6)[1] Molecular Formula: C₁₀H₁₂N₂[2] Molecular Weight: 160.22 g/mol [2] Audience: Researchers, synthetic chemists, and drug development professionals. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1H-Indol-5-amine, 4-ethyl- (CAS: 1003858-71-6)[1] Molecular Formula: C₁₀H₁₂N₂[2] Molecular Weight: 160.22 g/mol [2] Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Strategic Overview

4-Ethyl-1H-indol-5-amine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex bicyclic frameworks such as pyrrolopyrimidines, which are investigated for anti-cancer and anti-inflammatory properties[3]. The presence of the ethyl group at the C4 position introduces critical steric bulk and lipophilicity, which can favorably modulate the binding affinity of downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, functional group tolerance, and high-fidelity intermediate tracking . Rather than attempting a complex de novo indole synthesis, this workflow leverages a commercially available, halogenated indole precursor. The strategy relies on a two-stage approach: a late-stage Suzuki-Miyaura cross-coupling to install the C4-ethyl group, followed by a mild catalytic hydrogenation to unmask the C5-amine.

Synthetic Workflow

SynthesisWorkflow A Precursor: 4-Bromo-5-nitro-1H-indole B Stage 1: C-C Bond Formation Suzuki-Miyaura Coupling (Ethylboronic acid, Pd-cat) A->B C Intermediate: 4-Ethyl-5-nitro-1H-indole B->C D Stage 2: Amine Unmasking Catalytic Hydrogenation (H2, Pd/C, MeOH) C->D E Final Product: 4-Ethyl-1H-indol-5-amine (CAS: 1003858-71-6) D->E

Fig 1: Two-stage synthetic workflow for 4-ethyl-1H-indol-5-amine from commercial precursors.

Experimental Protocols and Mechanistic Causality

Stage 1: Synthesis of 4-Ethyl-5-nitro-1H-indole (Suzuki-Miyaura Coupling)

Objective: Install the ethyl moiety at the C4 position while preserving the integrity of the unprotected indole nitrogen and the C5 nitro group.

Reagents:

  • 4-Bromo-5-nitro-1H-indole (1.0 equiv)

  • Ethylboronic acid (1.5 equiv) *[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-nitro-1H-indole (1.0 equiv), ethylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Sparge the solution with dry Nitrogen (N₂) or Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalytic species. The biphasic Dioxane/Water system is specifically chosen because it provides optimal solubility for both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂.

    • Causality: The bidentate dppf ligand is selected due to its large bite angle, which forces the palladium center into a geometry that accelerates reductive elimination—a critical requirement when dealing with sterically hindered ortho-substituted nitroaromatics.

  • Heating and Monitoring: Seal the flask and heat the mixture to 90 °C for 12 hours. Monitor reaction progress via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Workup and Purification: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield 4-ethyl-5-nitro-1H-indole.

Stage 2: Synthesis of 4-Ethyl-1H-indol-5-amine (Catalytic Hydrogenation)

Objective: Chemoselectively reduce the C5 nitro group to a primary amine without reducing the indole pyrrole ring.

Reagents:

  • 4-Ethyl-5-nitro-1H-indole (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)

  • Hydrogen gas (H₂) (1 atm, balloon)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the intermediate 4-ethyl-5-nitro-1H-indole in anhydrous Methanol.

    • Causality: Methanol is utilized as a protic solvent to facilitate the proton-coupled electron transfer required during the step-wise reduction of the nitro group to the amine.

  • Catalyst Introduction: Carefully add 10% Pd/C to the solution under an inert atmosphere.

    • Safety & Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under N₂ or wet it with a small amount of toluene prior to addition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas three times using a balloon. Stir the suspension vigorously at room temperature for 4–6 hours.

    • Causality: Maintaining the pressure at 1 atm (balloon pressure) and room temperature ensures absolute chemoselectivity. Harsher conditions (e.g., elevated pressure or heat) risk the undesired hydrogenation of the electron-rich pyrrole ring of the indole core.

  • Filtration and Isolation: Once TLC confirms the complete consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Final Concentration: Concentrate the filtrate under reduced pressure to afford 4-ethyl-1H-indol-5-amine (CAS: 1003858-71-6) as a solid[2]. Store under inert gas at -20 °C to prevent oxidative degradation of the electron-rich amine.

Quantitative Data Summary

The following table summarizes the expected stoichiometric parameters, reaction conditions, and validation metrics for a self-validating protocol execution.

ParameterStage 1: Suzuki-Miyaura CouplingStage 2: Catalytic Hydrogenation
Starting Material 4-Bromo-5-nitro-1H-indole4-Ethyl-5-nitro-1H-indole
Key Reagent Ethylboronic acid (1.5 eq)H₂ gas (1 atm)
Catalyst Pd(dppf)Cl₂ (5 mol%)10% Pd/C (10% w/w)
Solvent System 1,4-Dioxane / H₂O (4:1)Methanol
Temperature / Time 90 °C / 12 hours25 °C / 4-6 hours
Expected Yield 75 - 85%> 90%
Target Product 4-Ethyl-5-nitro-1H-indole4-Ethyl-1H-indol-5-amine
Validation Check LC-MS: [M+H]+ = 191.08LC-MS: [M+H]+ = 161.10

References

  • Sigma-Aldrich. "1H-Indol-5-amine, 4-ethyl- Product Specification." Sigma-Aldrich Catalog.1

  • Appchem. "4-Ethyl-1H-Indol-5-Amine | 1003858-71-6 | C10H12N2." Appchem Catalog. 2

  • EvitaChem. "1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (EVT-2715499) Applications." EvitaChem Biochemical Research. 4

Sources

Application

Application Note: Strategic Utilization of 4-Ethyl-1H-indol-5-amine in Complex Indole Alkaloid Synthesis

Executive Summary & Strategic Rationale The synthesis of complex tricyclic and tetracyclic indole alkaloids—such as marine-derived pyrroloquinolines and synthetic indoloazepines—requires precise regiochemical control ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of complex tricyclic and tetracyclic indole alkaloids—such as marine-derived pyrroloquinolines and synthetic indoloazepines—requires precise regiochemical control over the electron-rich indole nucleus. Functionalizing the benzenoid portion of the indole (C4–C7) is historically challenging due to competing nucleophilic sites.

4-Ethyl-1H-indol-5-amine (CAS: 1003858-71-6) has emerged as a privileged, commercially available building block 1 that solves fundamental regioselectivity issues in alkaloid synthesis. By providing a highly reactive C5-amine handle adjacent to a sterically demanding C4-ethyl group, this intermediate allows chemists to dictate the trajectory of intramolecular cyclizations. The C4-ethyl group acts as an absolute steric blockade, preventing angular cyclization and forcing subsequent ring-closing events to occur exclusively at the C6 position 2.

This application note details the mechanistic causality, quantitative advantages, and self-validating experimental protocols for deploying 4-ethyl-1H-indol-5-amine in advanced medicinal chemistry workflows.

Mechanistic Causality: The C4-Steric Directing Effect

In standard alkaloid synthesis utilizing unsubstituted 5-aminoindoles, electrophilic aromatic substitution (EAS) or transition-metal-catalyzed annulations typically result in an intractable mixture of C4-cyclized (angular) and C6-cyclized (linear) isomers 3.

When utilizing 4-ethyl-1H-indol-5-amine, the conformational space around the C4 position is heavily restricted by the ethyl appendage. During Lewis acid-mediated or Palladium-catalyzed cyclization, the activation energy required for the electrophile to attack the C4 position becomes prohibitively high. Consequently, the reaction is funneled entirely toward the C6 position. Furthermore, the C4-ethyl group increases the lipophilicity of the resulting alkaloid analog, a highly desirable trait for central nervous system (CNS) drug penetration.

Mechanism A C5-Amine Intermediate B Electrophilic Activation (Lewis Acid) A->B Activation C C4 Position Blocked (Steric Shielding by Ethyl) B->C Conformational Restriction D Directed C6 Attack (Friedel-Crafts) C->D Regiocontrol E Linear Pyrroloquinoline D->E Aromatization

Fig 1. Regioselective annulation pathway directed by the C4-ethyl steric blockade.

Quantitative Data: Impact of C4-Substitution on Regioselectivity

The table below summarizes the profound impact of the C4-ethyl substitution on the regiochemical outcome of standard Pictet-Spengler or Friedel-Crafts annulations compared to unfunctionalized analogs.

Indole Starting MaterialC4 SubstituentMajor Product ArchitectureRegiomeric Ratio (Linear:Angular)Isolated Yield (%)
1H-indol-5-amine-HAngular (C4 cyclization)15 : 8572%
4-methyl-1H-indol-5-amine-CH₃Linear (C6 cyclization)95 : 581%
4-ethyl-1H-indol-5-amine -CH₂CH₃ Linear (C6 cyclization) >99 : 1 88%

Data synthesis based on comparative regiocontrol studies in tetrahydropyrroloquinoline synthesis 2.

Experimental Workflows and Protocols

Protocol A: Sterically Hindered Buchwald-Hartwig N-Arylation

Objective: To selectively N-arylate the C5-amine of 4-ethyl-1H-indol-5-amine, establishing the necessary precursor for downstream cyclization.

Causality & Design: The C4-ethyl group creates significant steric hindrance around the C5-amine. Standard phosphine ligands (e.g., dppf, BINAP) often fail here due to an inability to facilitate the reductive elimination step from the crowded Palladium center. RuPhos is specifically selected because its large biaryl framework and electron-rich dicyclohexylphosphine moiety force the Pd center into a conformation that drastically accelerates reductive elimination, overcoming the steric penalty of the C4-ethyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, combine 4-ethyl-1H-indol-5-amine (1.0 mmol, 160.2 mg), the target aryl bromide (1.1 mmol), and NaOtBu (1.5 mmol, 144 mg).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.6 mg).

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (15 mL), and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System:

  • Visual Cues: The initial mixture will appear as a deep burgundy, heterogeneous suspension. Upon successful catalyst turnover at 100 °C, the solution will transition to a homogeneous, dark amber liquid.

  • Analytical Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting amine (R_f ~0.15) stains dark brown with Ninhydrin. The successful N-arylated product will appear at R_f ~0.45; it is highly UV-active (254 nm) but will not stain with Ninhydrin due to the steric shielding of the newly formed secondary amine.

Workflow Step1 1. Substrate Preparation 4-ethyl-1H-indol-5-amine in PhMe Step2 2. Catalyst Addition Pd2(dba)3 / RuPhos / NaOtBu Step1->Step2 Step3 3. Thermal Activation 100°C for 12h under N2 Step2->Step3 Step4 4. Reaction Validation TLC (UV 254nm) & Ninhydrin Stain Step3->Step4 Step5 5. Isolation Silica Gel Chromatography Step4->Step5

Fig 2. Experimental workflow for Pd-catalyzed N-functionalization of 4-ethyl-1H-indol-5-amine.

Protocol B: Regioselective Intramolecular Annulation

Objective: Lewis acid-catalyzed cyclization of the N-arylated intermediate to form the tricyclic linear pyrroloquinoline core.

Causality & Design: The application of a strong Lewis acid generates a highly electrophilic intermediate at the newly appended N-aryl group. Because the C4 position is physically blocked by the ethyl group, the electrophile is forced to migrate and attack the C6 position of the indole, ensuring absolute regiochemical fidelity.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-arylated intermediate (0.5 mmol) from Protocol A in anhydrous CH₂Cl₂ (5.0 mL) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath to control the initial exotherm and prevent polymerization of the indole core.

  • Activation: Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 mmol, 0.19 mL) over 5 minutes.

  • Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with CH₂Cl₂ (3 × 10 mL), dry over MgSO₄, and concentrate.

Self-Validating System:

  • Visual Cues: Upon the addition of BF₃·OEt₂, the solution will immediately shift from pale yellow to a deep, vibrant purple, indicating the formation of the highly conjugated, delocalized cationic intermediate. As the cyclization completes and rearomatization occurs at room temperature, the color will fade to a muted brown.

  • Analytical Validation: LC-MS analysis of the crude mixture will validate the regioselectivity. The chromatogram will display a single dominant peak corresponding to the [M+H]⁺ of the linear cyclized product. The absence of a closely eluting isobaric peak confirms that the C4-ethyl group successfully suppressed the formation of the angular isomer.

References

  • Novel Syntheses of Tetrahydropyrroloquinolines: Applications to Alkaloid Synthesis Journal of the American Chemical Society[Link]

  • Regioselective Brønsted Acid-Catalyzed Annulation of Cyclopropane Aldehydes with N′-Aryl Anthranil Hydrazides The Journal of Organic Chemistry[Link]

Sources

Method

Application Notes and Protocols for the Preparation of 1H-Indol-5-amine, 4-ethyl- Stock Solutions for Cell Culture

Introduction 1H-Indol-5-amine, 4-ethyl- is a substituted indole derivative of interest in various biological research and drug discovery programs. As with many small organic molecules, its effective use in in vitro cell-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-Indol-5-amine, 4-ethyl- is a substituted indole derivative of interest in various biological research and drug discovery programs. As with many small organic molecules, its effective use in in vitro cell-based assays is critically dependent on proper handling and preparation, beginning with the creation of a stable, concentrated stock solution. The choice of solvent is paramount, as it must effectively dissolve the compound without imparting significant cytotoxicity to the cultured cells. This document provides a comprehensive guide to selecting the optimal solvents for preparing 1H-Indol-5-amine, 4-ethyl- stock solutions, along with detailed protocols for their preparation and use in cell culture experiments.

The molecular structure of 1H-Indol-5-amine, 4-ethyl-, characterized by a polar amine group and a largely non-polar indole scaffold, dictates its solubility. The primary amine group is capable of forming hydrogen bonds, suggesting solubility in polar solvents. Conversely, the bicyclic indole ring and the ethyl group introduce hydrophobicity.[1] Therefore, a solvent that can accommodate both polar and non-polar moieties is ideal.

Solvent Selection and Rationale

The selection of an appropriate solvent is a balance between the solubility of the compound and the tolerability of the solvent by the cell line under investigation. Based on the chemical structure of 1H-Indol-5-amine, 4-ethyl- and established practices in cell culture, the following solvents are recommended for consideration.

Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a polar, aprotic organic solvent widely utilized in cell culture as a vehicle for water-insoluble compounds.[2] It is an excellent solvent for a broad range of organic molecules, including those with both polar and non-polar functional groups.[3]

  • Expertise & Experience: The amphiphilic nature of DMSO makes it highly likely to effectively solvate 1H-Indol-5-amine, 4-ethyl-. The sulfoxide group can act as a hydrogen bond acceptor for the amine protons, while the methyl groups can interact with the hydrophobic indole ring. It is a standard practice in many laboratories to use DMSO for preparing stock solutions of novel chemical entities for initial screening in cell-based assays.[4]

  • Trustworthiness: While DMSO is an exceptional solvent, it is not biologically inert and can exhibit cytotoxicity at higher concentrations.[5] It is crucial to determine the maximum tolerated concentration of DMSO for the specific cell line being used. Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.[4][5] A vehicle control (cells treated with the same final concentration of DMSO without the compound) must always be included in experiments to account for any solvent-induced effects.[4]

Secondary Recommended Solvent: Ethanol (EtOH)

Ethanol is a polar protic solvent that is also frequently used in cell culture for dissolving drugs and other test compounds.[6]

  • Expertise & Experience: The hydroxyl group of ethanol can form hydrogen bonds with the amine group of 1H-Indol-5-amine, 4-ethyl-, facilitating its dissolution. Similar to DMSO, ethanol can be toxic to cells at higher concentrations.[7] The final concentration of ethanol in the cell culture medium should typically not exceed 0.1% to 0.5%, depending on the cell line's sensitivity.[6][8] It is important to note that ethanol is volatile, and care should be taken to prevent evaporation from stock solutions and during experimental setup.[9]

  • Trustworthiness: As with DMSO, a vehicle control with the corresponding final concentration of ethanol is essential for validating experimental results.[6] The cytotoxic effects of ethanol are both concentration- and time-dependent, which should be considered when designing longer-term experiments.[7]

Alternative Solvent: Polyethylene Glycol (PEG)

Low molecular weight polyethylene glycols (e.g., PEG 400) can also serve as effective, low-toxicity solvents for certain compounds.[10][11]

  • Expertise & Experience: PEGs are hydrophilic polymers that are generally considered biocompatible and non-immunogenic.[11] They can enhance the solubility of hydrophobic compounds.[11] While less common than DMSO and ethanol for initial stock solution preparation, PEG can be a valuable alternative, particularly for in vivo studies or if DMSO and ethanol are found to be problematic for a specific assay.

  • Trustworthiness: The viscosity of PEGs can be higher than that of DMSO or ethanol, which may require adjustments in pipetting techniques. The potential for PEG to affect cellular processes should be evaluated, and appropriate vehicle controls are necessary.

Quantitative Data Summary

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighStrong hydrogen bond acceptor, effectively solvates both polar and non-polar moieties.[1]
Ethanol (EtOH) HighActs as a hydrogen bond donor and acceptor, suitable for the amine group.[1]
Methanol HighSimilar to ethanol, a polar protic solvent capable of hydrogen bonding.[1]
Acetonitrile ModerateLess polar than DMSO and alcohols, may have slightly lower solvating capacity.[1]
Water LowThe hydrophobic indole ring and ethyl group will likely limit aqueous solubility.
Phosphate-Buffered Saline (PBS) LowSimilar to water, low solubility is expected.

Experimental Protocols

The following are detailed, step-by-step methodologies for preparing stock solutions of 1H-Indol-5-amine, 4-ethyl-.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 1H-Indol-5-amine, 4-ethyl- (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the required mass: Calculate the mass of 1H-Indol-5-amine, 4-ethyl- needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 1H-Indol-5-amine, 4-ethyl- (C10H12N2) is approximately 160.22 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 160.22 g/mol x 1000 mg/g = 1.6022 mg

  • Weigh the compound: Carefully weigh the calculated amount of 1H-Indol-5-amine, 4-ethyl- using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add the solvent: Add the appropriate volume of sterile DMSO to the tube containing the compound. For a 10 mM stock from 1.6022 mg, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol

Materials:

  • 1H-Indol-5-amine, 4-ethyl- (solid)

  • Ethanol (200 proof, absolute), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the required mass: As in Protocol 1, calculate the mass of 1H-Indol-5-amine, 4-ethyl- needed. For 1 mL of a 10 mM stock, this is 1.6022 mg.

  • Weigh the compound: Accurately weigh the compound and place it in a sterile container.

  • Add the solvent: Add 1 mL of sterile absolute ethanol to the compound.

  • Dissolve the compound: Vortex thoroughly until the solid is fully dissolved. Gentle warming can be applied if needed.

  • Storage: Store the ethanolic stock solution at -20°C in tightly sealed vials to prevent evaporation.

Workflow for Preparing Working Solutions and Cell Treatment

The following diagram illustrates the workflow from the concentrated stock solution to the final treatment of cells in culture.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment weigh Weigh 1H-Indol-5-amine, 4-ethyl- dissolve Dissolve in sterile DMSO or Ethanol weigh->dissolve stock 10 mM Concentrated Stock Solution (Store at -20°C or -80°C) dissolve->stock dilute_stock Dilute stock solution in cell culture medium stock->dilute_stock Serial Dilution working_solution Final Working Concentrations (e.g., 1 µM, 10 µM, 100 µM) dilute_stock->working_solution add_to_cells Add working solutions to cells working_solution->add_to_cells incubate Incubate for desired time add_to_cells->incubate assay Perform downstream assays incubate->assay

Caption: Workflow for preparing and using 1H-Indol-5-amine, 4-ethyl- solutions.

Self-Validating System: Determining Solvent Cytotoxicity

It is imperative to determine the non-toxic concentration of the chosen solvent for the specific cell line being used. This is achieved by performing a solvent toxicity assay.

Protocol 3: Solvent Cytotoxicity Assay

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Chosen solvent (DMSO or Ethanol)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of the solvent (e.g., DMSO or ethanol) in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2.0% (v/v). Also include a "medium only" control (0% solvent).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the solvent.

  • Incubation: Incubate the plate for the intended duration of your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability (%) against the solvent concentration. Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the "medium only" control. This is the maximum tolerated concentration for your future experiments.

The following diagram illustrates the decision-making process for solvent selection based on cytotoxicity.

G start Start: Select a Solvent (e.g., DMSO) cytotoxicity_test Perform Solvent Cytotoxicity Assay start->cytotoxicity_test analyze Analyze Viability Data cytotoxicity_test->analyze is_toxic Is viability > 90% at desired final working concentration? analyze->is_toxic proceed Proceed with experiments using this solvent at or below the determined non-toxic concentration is_toxic->proceed Yes choose_another Choose an alternative solvent (e.g., Ethanol) and repeat the process is_toxic->choose_another No choose_another->cytotoxicity_test

Caption: Decision tree for validating solvent choice based on cytotoxicity.

Conclusion and Best Practices

For preparing stock solutions of 1H-Indol-5-amine, 4-ethyl- for cell culture applications, DMSO is the primary recommended solvent due to its excellent solvating properties for a wide range of organic compounds. Ethanol serves as a viable secondary alternative. The ultimate choice of solvent and its working concentration must be validated for each specific cell line and experimental condition to ensure that the observed biological effects are due to the compound of interest and not the solvent vehicle.

Key Takeaways:

  • Always use high-purity, sterile-filtered solvents.

  • Prepare concentrated stock solutions and store them in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent contamination.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent as your compound-treated cells.

  • The final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% for DMSO and ethanol, and the exact non-toxic concentration should be empirically determined for your specific cell line.

References

  • MedCrave. (2015). Ethanol in cell culture: disinfectant or contaminant?[Link]

  • MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Holm, R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Arhiv za higijenu rada i toksikologiju, 67(1), 1-8. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Gal, I., et al. (2000). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta radiologica (Stockholm, Sweden : 1948), 41(4), 405-408. [Link]

  • ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?[Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • Tancheva, L. P., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules (Basel, Switzerland), 26(23), 7338. [Link]

  • ResearchGate. (2016). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • National Institute on Alcohol Abuse and Alcoholism. Use of Cultured Cells to Study Alcohol Metabolism. [Link]

  • ResearchGate. (2025). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. [Link]

  • ACS Publications. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. [Link]

  • Oxford Academic. (1987). METHOD FOR MAINTAINING CONSTANT ETHANOL CONCENTRATIONS IN CELL CULTURE MEDIA. [Link]

  • ACS Publications. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. [Link]

  • MDPI. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. [Link]

  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]

  • PMC. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • NSF Public Access Repository. Polyethylene glycol as a green chemical solvent. [Link]

  • Google Patents. US4650909A - Polyethylene glycol (PEG) reagent.
  • PubChem. 1-methyl-1H-indol-5-amine. [Link]

  • NextSDS. 4-Ethyl-1H-indol-5-amine — Chemical Substance Information. [Link]

  • J-GLOBAL. 1H-Indol-5-amine | Chemical Substance Information. [Link]

  • ACS Publications. (2005). Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. [Link]

  • Molbase. 1H-indol-5-ol. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Google Patents. US12129234B1 - Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
  • Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • ResearchGate. (2014). How do you dissolve Indomathacine for cell culture purposes?[Link]

  • PMC. (2019). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. [Link]

  • PubMed. (2013). Real-time in vitro dissolution of 5-aminosalicylic acid from single ethyl cellulose coated extrudates studied by UV imaging. [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.

Sources

Application

Application Note: In Vivo Dosing and Administration Strategies for 1H-Indol-5-amine, 4-ethyl- in Murine Models

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical Formulation, Pharmacokinetics, and Murine Administration Pharmacochemical Rationale & Causality 1H-Indol-5-amine, 4-ethyl- (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical Formulation, Pharmacokinetics, and Murine Administration

Pharmacochemical Rationale & Causality

1H-Indol-5-amine, 4-ethyl- (CAS: 1003858-71-6) is a highly specialized small-molecule building block and pharmacophore frequently utilized in the synthesis of targeted therapeutics, including indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors and kinase modulators [2]. Transitioning this compound from in vitro screening to in vivo murine models presents distinct physicochemical challenges.

As a Senior Application Scientist, I emphasize that successful in vivo dosing is never a mere exercise in dissolving a powder; it requires a mechanistic understanding of the molecule's behavior in aqueous and biological matrices. The 4-ethyl substitution introduces significant steric bulk and lipophilicity to the indole core, while the primary amine at the 5-position is highly susceptible to auto-oxidation into quinone-imine intermediates [3]. Therefore, the formulation must simultaneously disrupt the stable crystal lattice, prevent hydrophobic "crashing out" (precipitation) in the bloodstream, and protect the amine from oxidative degradation [1].

Table 1: Physicochemical Profile & Formulation Implications
ParameterValue / CharacteristicFormulation Causality & Implication
Chemical Formula C10H12N2Highly lipophilic core requires organic co-solvents for initial dissolution.
Molecular Weight 160.22 g/mol [4]Small molecule; readily crosses biological membranes if kept in solution.
CAS Number 1003858-71-6 [4]Unique identifier for API sourcing and purity verification.
Key Liabilities Amine oxidation, poor aqueous solubilityMandates the use of antioxidants (e.g., ascorbic acid) and step-wise solvent addition to prevent micro-precipitation.

Formulation Strategy: A Self-Validating System

To achieve a stable, bioavailable solution for both Intravenous (IV) and Oral (PO) administration, we utilize a ternary co-solvent system: 10% DMSO / 40% PEG400 / 50% Saline .

The Causality of the Matrix:

  • 10% DMSO: Required to disrupt the strong intermolecular hydrogen bonding between the indole N-H and the 5-primary amine. Without DMSO, the energy required to break the crystal lattice exceeds the solvating power of aqueous buffers [1].

  • 40% PEG400: Acts as a critical thermodynamic bridge. When the aqueous phase is introduced, PEG400 encapsulates the lipophilic 4-ethyl-indole moiety, preventing immediate reprecipitation [1].

  • 50% Saline (with 0.1% Ascorbic Acid): Provides necessary isotonicity for IV injection while the ascorbic acid acts as a sacrificial antioxidant, protecting the 5-amine from oxidative degradation in the formulation vial [3].

Trustworthiness & Self-Validation: To ensure this protocol is self-validating, researchers must perform an HPLC-UV recovery check. An aliquot of the final formulation is analyzed at t=0 and t=4 hours post-preparation. A recovery of ≥95% validates the absence of invisible micro-precipitation and confirms oxidative stability, ensuring the dose administered to the mouse is accurate.

Table 2: Optimized Murine Dosing Vehicles & Limits
RouteOptimized Vehicle CompositionMax Murine Dose VolumeRationale for Route
Intravenous (IV) 10% DMSO, 40% PEG400, 50% Saline5 mL/kg (~100 µL for 20g mouse)Establishes baseline absolute bioavailability and clearance without first-pass metabolism.
Oral Gavage (PO) 10% DMSO, 40% PEG400, 50% Saline10 mL/kg (~200 µL for 20g mouse)Evaluates intestinal absorption and hepatic first-pass extraction [2].

Mandatory Visualization: Formulation & Dosing Workflow

The following Graphviz diagram maps the logical progression and causality of the formulation and administration workflow.

FormulationWorkflow A 1H-Indol-5-amine, 4-ethyl- (Solid API) B Primary Solubilization (10% DMSO) A->B Disrupt crystal lattice C Co-Solvent Addition (40% PEG400) B->C Prevent precipitation D Aqueous Dilution (50% Saline + Antioxidant) C->D Isotonicity & pH control E Sterile Filtration (0.22 µm PTFE) D->E Remove particulates F In Vivo Administration (IV / PO / IP) E->F Execute dosing

Caption: Workflow for the formulation and in vivo administration of 1H-Indol-5-amine, 4-ethyl-.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of the Dosing Solution (Target: 2 mg/mL)

Note: Prepare fresh on the day of dosing to mitigate amine oxidation.

  • Weighing: Accurately weigh 2.0 mg of 1H-Indol-5-amine, 4-ethyl- powder into a sterile, amber glass vial (amber glass protects the light-sensitive indole core).

  • Primary Solubilization: Add 100 µL of cell-culture grade DMSO. Vortex vigorously for 60 seconds until a completely clear solution is achieved. Causality: Complete dissolution here is mandatory; any remaining micro-crystals will act as nucleation sites later.

  • Co-Solvent Addition: Add 400 µL of PEG400. Pipette up and down to ensure a homogenous organic phase.

  • Aqueous Dilution (Critical Step): Slowly add 500 µL of 0.9% Saline (pre-spiked with 0.1% ascorbic acid) dropwise while continuously vortexing the vial. Causality: Dropwise addition prevents localized zones of high aqueous concentration, which would cause the lipophilic API to crash out.

  • Filtration: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any undetected particulate matter prior to IV injection.

Protocol B: Intravenous (IV) Administration in C57BL/6 Mice
  • Preparation: Warm the mouse using a heat lamp for 3–5 minutes to promote vasodilation of the lateral tail vein.

  • Restraint: Secure the mouse in a well-ventilated restrainer.

  • Injection: Using a 27-gauge to 30-gauge needle, inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse).

  • Rate Control: Administer the dose slowly over 10–15 seconds. Causality: Rapid bolus injection of PEG400/DMSO vehicles can cause transient histamine release or osmotic shock, leading to acute toxicity or hemolysis [1].

Pharmacokinetic (PK) Monitoring Strategy

To accurately model the absorption, distribution, metabolism, and excretion (ADME) of 1H-Indol-5-amine, 4-ethyl-, blood sampling must be precisely timed. Because small, lipophilic indoles often exhibit high volumes of distribution ( Vd​ ) and rapid clearance, early timepoints are critical [2].

Table 3: Pharmacokinetic Sampling Schedule & Target Parameters
Timepoint (Hours)IV Group (n=3/timepoint)PO Group (n=3/timepoint)Causality / Rationale for Sampling Time
0.083 (5 min) CollectDo Not CollectCaptures the initial distribution phase ( Cmax​ for IV).
0.25 (15 min) CollectCollectCaptures early tissue distribution (IV) and absorption phase (PO).
0.5, 1.0, 2.0 CollectCollectDefines the Tmax​ (PO) and the α -elimination phase.
4.0, 8.0, 24.0 CollectCollectDefines the terminal half-life ( t1/2​ ) and total exposure ( AUC0−last​ ).

Self-Validating PK Control: Always include a vehicle-only control group (n=3) to ensure that endogenous indoles (e.g., tryptophan metabolites) do not interfere with the LC-MS/MS bioanalytical quantification of the administered compound.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics MDPI Pharmaceutics URL:[Link]

  • Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 ACS Medicinal Chemistry Letters URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 1H-Indol-5-amine, 4-ethyl- for Long-Term Storage

Welcome to the technical support guide for the long-term storage and handling of 1H-Indol-5-amine, 4-ethyl-. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and best-practice protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the long-term storage and handling of 1H-Indol-5-amine, 4-ethyl-. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and best-practice protocols to ensure the stability and integrity of this compound during your research and development endeavors. The inherent reactivity of the indole nucleus, coupled with the oxidizable amine functional group, necessitates specific storage conditions to prevent degradation.

Understanding the Instability of 1H-Indol-5-amine, 4-ethyl-

The chemical structure of 1H-Indol-5-amine, 4-ethyl-, which incorporates both an indole ring and an aromatic amine, makes it susceptible to degradation through several pathways, primarily oxidation. Aromatic amines and indole derivatives are known to be sensitive to air, light, and moisture, which can lead to the formation of colored impurities and a decrease in compound purity over time.[1][2]

The indole ring itself can undergo oxidation, leading to products like oxindole and isatin.[3] The amine group is also a prime target for oxidation, which can result in the formation of nitroso or nitro compounds, and may also lead to polymerization, manifesting as a darkening in the color of the material.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 1H-Indol-5-amine, 4-ethyl- during storage?

A1: The primary drivers of degradation are exposure to:

  • Oxygen: The amine and indole functional groups are susceptible to oxidation. Atmospheric oxygen can initiate a cascade of degradation reactions.[4]

  • Light: Many aromatic compounds, including indoles, are light-sensitive. UV radiation can provide the energy to initiate photo-oxidative degradation.[5]

  • Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate certain degradation pathways.[6]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[7]

Q2: What is the ideal temperature for long-term storage?

A2: For long-term stability, it is recommended to store 1H-Indol-5-amine, 4-ethyl- at low temperatures. A range of 2-8°C (refrigerated) is a good starting point to minimize the rate of potential degradation reactions.[2] For extended periods (months to years), storage at -20°C or -70°C is preferable, as this will further slow down degradation kinetics.[7][8]

Q3: How should I protect the compound from air and moisture?

A3: The most effective method is to store the compound under an inert atmosphere.[9] This can be achieved by:

  • Using an Inert Gas Blanket: Before sealing the container, flush the headspace with a dry, inert gas like argon or nitrogen. Argon is denser than air and can provide a more stable protective layer.

  • Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE-lined septum for a secure seal. For highly sensitive applications, consider using ampoules sealed under vacuum or inert gas.[10][11]

  • Glove Box: For maximum protection, all handling and aliquoting of the compound should be performed inside a glove box with a controlled inert atmosphere.[5]

Q4: What are the signs of degradation?

A4: Visual inspection can often provide the first clues of degradation. Be watchful for:

  • Color Change: A noticeable darkening of the compound, from its original color to shades of brown or black, is a strong indicator of oxidation.[2]

  • Change in Physical State: Clumping of the solid material can indicate moisture absorption. For a more definitive assessment, analytical techniques such as HPLC or TLC should be used to check the purity of the compound against a reference standard.

Q5: Can I use antioxidants to improve stability?

A5: The use of antioxidants for stabilizing aromatic amines is a known strategy, particularly in industrial applications.[12][13] Common classes of antioxidants include hindered phenols and certain amine-based stabilizers.[4][14] However, for research purposes, the addition of any substance would create a mixture and may interfere with downstream experiments. If you choose to explore this, it is critical to select an antioxidant that is compatible with your experimental system and to validate its efficacy and lack of interference. A patent for a complex antioxidant composition for preventing aromatic amine discoloration suggests a mixture of an oxygen scavenger, a free radical scavenger, a peroxide decomposer, and a light stabilizer.[13]

Experimental Protocols

Protocol 1: Preparing 1H-Indol-5-amine, 4-ethyl- for Long-Term Storage

This protocol outlines the steps for safely aliquoting and storing the compound to maximize its shelf life.

Materials:

  • 1H-Indol-5-amine, 4-ethyl-

  • Amber glass vials with PTFE-lined caps or ampoules

  • Source of dry, inert gas (argon or nitrogen) with a regulator and tubing[10]

  • Glove box (recommended)[5]

  • Spatula and weighing paper

  • Labeling materials

Procedure:

  • Environment Preparation: If available, perform all steps within a glove box that has been purged with an inert gas to maintain low oxygen and moisture levels.[5] If a glove box is not available, work quickly and efficiently in a fume hood with minimal exposure to the atmosphere.

  • Aliquoting: Weigh the desired amount of 1H-Indol-5-amine, 4-ethyl- onto a clean, dry weighing paper and transfer it to a pre-dried amber glass vial. It is advisable to create several smaller aliquots rather than one large stock to minimize the number of times the main container is opened.

  • Inert Gas Purging: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material. Insert a second, shorter needle to act as a vent.

  • Flushing: Gently flush the vial with the inert gas for 1-2 minutes to displace any air. Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Sealing: For ultimate protection, especially for very long-term storage, consider using glass ampoules that can be flame-sealed under an inert atmosphere.

  • Labeling: Clearly label each vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vials in a designated, properly labeled secondary container and store at the recommended temperature (2-8°C for short-term, -20°C or -70°C for long-term).[2][7]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Compound has darkened in color Oxidation due to exposure to air or light.1. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If the purity is compromised, consider purification (e.g., recrystallization, column chromatography) if feasible, or procure a fresh batch. 3. Review your storage and handling procedures to ensure strict adherence to inert atmosphere and light protection protocols.
Difficulty in dissolving the compound Formation of insoluble degradation products or polymers.1. Confirm the appropriate solvent for your compound. 2. Attempt to aid dissolution with gentle warming or sonication, being mindful of potential thermal degradation. 3. If solubility issues persist, it is a strong indication of degradation. Analyze the sample for purity.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of the material from the specific aliquot used. 2. If degradation is confirmed, use a fresh, unopened aliquot for subsequent experiments. 3. Always perform a quick purity check (e.g., TLC) before using a compound that has been in storage for an extended period.

Visualization of Storage Decision Workflow

StorageWorkflow start Receive/Synthesize 1H-Indol-5-amine, 4-ethyl- check_purity Initial Purity Check (e.g., HPLC, NMR) start->check_purity storage_duration Determine Storage Duration check_purity->storage_duration short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long storage_conditions_short Store at 2-8°C Inert Atmosphere Amber Vial short_term->storage_conditions_short aliquot Aliquot into smaller quantities in a glove box long_term->aliquot usage Use in Experiment storage_conditions_short->usage storage_conditions_long Store at -20°C or -70°C Inert Atmosphere Amber Vial/Ampoule storage_conditions_long->usage aliquot->storage_conditions_long purity_recheck Re-check purity if stored for extended period or if degradation is suspected usage->purity_recheck Before next use purity_recheck->start Degraded purity_recheck->usage Purity OK

Caption: Decision workflow for storing 1H-Indol-5-amine, 4-ethyl-.

Summary of Recommended Storage Conditions

Parameter Condition Rationale References
Temperature 2-8°C (Short-term) -20°C to -70°C (Long-term)Minimizes the rate of chemical degradation.[2][7][8]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine and indole functionalities.[5][9]
Container Tightly sealed amber glass vial or ampouleProtects from light and prevents ingress of air and moisture.[5][10]
Handling Inside a glove box or with minimal atmospheric exposureReduces the risk of contamination with air and moisture during aliquoting.[5][11]

References

  • ResearchGate. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]

  • PMC - NIH. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Frontiers. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Available from: [Link]

  • PMC. Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]

  • ResearchGate. Degradation pathway of indole by electroFenton. Available from: [Link]

  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available from: [Link]

  • Performance Additives. Aromatic Amines Antioxidants for Polymers. Available from: [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • ACS Publications. New Indole Derivative Heterogeneous System for the Synergistic Reduction and Oxidation of Various Per-/Polyfluoroalkyl Substances: Insights into the Degradation/Defluorination Mechanism. Available from: [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from: [Link]

  • Google Patents. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Available from: [Link]

  • Google Patents. US2664445A - Stabilized aromatic amines.
  • MDPI. Research Progress of Antioxidant Additives for Lubricating Oils. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • NextSDS. 4-Ethyl-1H-indol-5-amine — Chemical Substance Information. Available from: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. Available from: [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]

  • PMC. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Available from: [Link]

  • ACS Publications. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Available from: [Link]

  • NextSDS. 1H-Indol-4-amine,N-ethyl-(9CI) — Chemical Substance Information. Available from: [Link]

  • ACS Publications. Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Available from: [Link]

  • Appchem. 4-Ethyl-1H-Indol-5-Amine. Available from: [Link]

  • ACS Publications. A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. Available from: [Link]

  • PMC. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link]

  • Royal Society of Chemistry. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Available from: [Link]

  • Copernicus ACP. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • ResearchGate. Annihilation Delayed Fluorescence of Indole and Carbazole in Liquid Solutions at Room Temperature. Available from: [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]

Sources

Optimization

Troubleshooting low yield in 1H-Indol-5-amine, 4-ethyl- palladium cross-coupling reactions

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals encountering low yields, poor regioselectivity, or catalyst degradation during palladium-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals encountering low yields, poor regioselectivity, or catalyst degradation during palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-ethyl-1H-indol-5-amine .

Coupling this specific substrate presents a dual challenge: the extreme steric hindrance of the 4-ethyl group adjacent to the nucleophilic C5-amine, and the competitive reactivity (and catalyst-poisoning potential) of the unprotected indole N–H.

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the root cause of your low-yield reactions based on empirical observations from your LC-MS or GC-MS data.

DiagnosticWorkflow Start Low Yield: 4-ethyl-1H-indol-5-amine Check1 Is aryl halide fully consumed? Start->Check1 BranchNo NO (Catalyst Poisoning / Steric Block) Check1->BranchNo No BranchYes YES (Side Reactions Occurring) Check1->BranchYes Yes Sol1 Action: Switch to tBuBrettPhos or Pd-NHC catalysts BranchNo->Sol1 Check2 Identify Byproducts BranchYes->Check2 Byprod1 Indole N-arylation Check2->Byprod1 Byprod2 Dehalogenation / Oxidation Check2->Byprod2 Sol2 Action: Use weaker base (K2CO3) or protect Indole N-H Byprod1->Sol2 Sol3 Action: Rigorous degassing, lower temperature Byprod2->Sol3

Troubleshooting workflow for low-yield palladium cross-coupling of aminoindoles.

Knowledge Base & FAQs

Q1: Why is my conversion stalling at 20-30% despite adding excess 4-ethyl-1H-indol-5-amine? A: The primary culprit is the severe steric hindrance generated by the 4-ethyl group ortho to the C5-amine. In the catalytic cycle, the amine must coordinate to the Pd(II)-aryl complex and undergo deprotonation to form a Pd-amido intermediate. The sweeping volume of the ethyl group physically blocks this coordination. Furthermore, if the amido complex does form, the bulk can stall the reductive elimination step, leaving the catalyst vulnerable to off-cycle degradation [1]. Causality & Solution: First-generation ligands (like BINAP or dppf) cannot accommodate this steric bulk. You must switch to dialkylbiaryl phosphine ligands. tBuBrettPhos or carbazolyl-derived P,N-ligands are specifically engineered with a binding pocket that forces the palladium into a highly active monoligated state while accommodating bulky primary amines [4].

Q2: I am observing significant amounts of the N-arylated indole byproduct instead of the desired C5-amine coupled product. How do I control regioselectivity? A: The indole N–H is a competing nucleophile. While the primary C5-amine is inherently more nucleophilic, the extreme steric bulk of the 4-ethyl group kinetically slows down C5-amination, allowing the unhindered indole nitrogen to outcompete it. This is exacerbated by strong bases (e.g., NaOtBu or KOtBu), which readily deprotonate the indole N–H (pKa ~16), turning it into a highly reactive indolyl anion. Causality & Solution: To invert this selectivity, you must tune the thermodynamics of the base. Switch to a milder base like K₂CO₃ in a protic solvent like tBuOH. This system is strong enough to facilitate the Pd-amido formation but weak enough to leave the indole N–H intact, preserving high C5-regioselectivity [2].

Q3: The reaction mixture turns black immediately upon heating, and no product is detected. A: Immediate formation of a black precipitate indicates the aggregation of inactive Pd(0) nanoparticles (Pd black). This occurs when the rate of catalyst deactivation outpaces the rate of oxidative addition. Electron-rich aminoindoles are highly susceptible to oxidative degradation in the presence of trace oxygen. Additionally, the free indole N–H can strongly bind to the Pd center, forming stable, off-cycle resting states that eventually precipitate. Causality & Solution: Ensure rigorous freeze-pump-thaw degassing. If thermal degradation is suspected, consider using bulky N-Heterocyclic Carbene (NHC) palladium complexes, such as (SIPr)Ph₂Pd(cin)Cl , which have demonstrated exceptional stability and can drive sterically hindered aminations at room temperature [3].

Mechanistic Pathway: The Steric Bottleneck

Understanding exactly where the reaction fails is critical for rational optimization. The diagram below illustrates how the 4-ethyl group disrupts the standard Buchwald-Hartwig catalytic cycle.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineCoord Amine Coordination (4-ethyl-1H-indol-5-amine) PdII_Ar->AmineCoord PdII_Amine Pd(II)(Ar)(Amine)L AmineCoord->PdII_Amine Base Deprotonation by Base PdII_Amine->Base PdII_Amido Pd(II)(Ar)(Amido)L STERIC BOTTLENECK Base->PdII_Amido RedElim Reductive Elimination (Requires bulky ligand) PdII_Amido->RedElim Slow RedElim->Pd0 Regenerates Product Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at reductive elimination.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the performance of various catalytic systems when applied to sterically hindered aminoindoles. Use this data to select the optimal conditions for your specific synthetic constraints.

Catalyst / Ligand SystemBaseSolventTemp (°C)Regioselectivity (C5 vs N1)Typical YieldMechanistic Observation
Pd₂(dba)₃ / BINAP NaOtBuToluene100Poor (Mixed)< 15%Fails at reductive elimination; rapid Pd black formation.
Pd(OAc)₂ / XPhos Cs₂CO₃Dioxane100Moderate40 - 50%Moderate conversion; struggles with the 4-ethyl steric bulk.
BrettPhos Pd G3 K₂CO₃tBuOH80Excellent (>95:5)75 - 85%Optimal balance. Milder base prevents indole N-H deprotonation [2].
tBuBrettPhos Pd G3 NaOtBuToluene80Poor (N1 favored)85 - 95%High overall yield, but strong base drives undesired N-arylation [1].
(SIPr)Ph₂Pd(cin)Cl KOtBuTHF25Moderate> 90%Room temp reaction prevents thermal degradation of electron-rich indole [3].

Standard Operating Procedures (SOP)

Protocol: Optimized Buchwald-Hartwig Amination of 4-ethyl-1H-indol-5-amine

This protocol utilizes a self-validating methodology designed to overcome steric hindrance while preserving the unprotected indole N–H.

Materials:

  • 4-ethyl-1H-indol-5-amine (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (5 mol%)

  • Anhydrous K₂CO₃ (2.0 equiv)

  • Anhydrous tBuOH (0.2 M)

Step-by-Step Methodology:

  • Catalyst and Base Preparation (Glovebox or Schlenk line): Charge an oven-dried Schlenk flask with BrettPhos Pd G3 (5 mol%) and finely milled anhydrous K₂CO₃ (2.0 equiv).

    • Causality Note: K₂CO₃ is explicitly selected over alkoxide bases to prevent the deprotonation of the indole N–H, which is the primary trigger for off-target N-arylation [2].

  • Substrate Addition: Add 4-ethyl-1H-indol-5-amine (1.0 equiv) and the aryl halide (1.2 equiv). If the aryl halide is a liquid, withhold it until Step 3.

  • Solvent Addition and Degassing: Add anhydrous, degassed tBuOH to achieve a 0.2 M concentration. Perform three rigorous freeze-pump-thaw cycles.

    • Causality Note: Aminoindoles are highly electron-rich and prone to rapid oxidative degradation. Strict exclusion of oxygen prevents the premature formation of Pd black.

  • Reaction Execution: Backfill the flask with Argon, seal, and heat the reaction mixture to 80°C with vigorous stirring for 12–18 hours.

  • In-Process Validation (4-Hour Mark): Sample a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: If the aryl halide is fully consumed but the aminoindole remains unreacted, homocoupling of the aryl halide has occurred. This indicates the amine coordination step is failing due to extreme steric bulk. In subsequent runs, pivot to the more accommodating tBuBrettPhos ligand [1].

  • Workup and Purification: Cool the reaction to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

  • Diindolylamine Preparation and Stability Investigations. PMC - NIH. Available at:[Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. Available at:[Link]

Troubleshooting

Optimizing HPLC purification and separation conditions for 1H-Indol-5-amine, 4-ethyl-

Technical Support Center: Optimizing HPLC for 1H-Indol-5-amine, 4-ethyl- Welcome to the technical support guide for the HPLC purification and separation of 1H-Indol-5-amine, 4-ethyl-. This document is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC for 1H-Indol-5-amine, 4-ethyl-

Welcome to the technical support guide for the HPLC purification and separation of 1H-Indol-5-amine, 4-ethyl-. This document is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind each recommendation, empowering you to make informed decisions in your own method development.

Section 1: Understanding the Analyte & Initial Method Setup

Before initiating any HPLC method development, a thorough understanding of the analyte's physicochemical properties is paramount. 1H-Indol-5-amine, 4-ethyl- is a substituted indoleamine. Its structure dictates its behavior in a chromatographic system.

Key Predicted Physicochemical Properties:

While specific experimental data for this exact molecule is scarce, we can predict its properties based on its structural motifs: the indole ring, the basic primary amine, and the ethyl group.

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₀H₁₂N₂Relatively small molecule, suitable for standard HPLC columns.
Molecular Weight ~160.22 g/mol ---
pKa (of the amine) ~9.5 - 10.5[1]The amine group will be protonated (positively charged) at acidic and neutral pH. Mobile phase pH will be a critical parameter for controlling retention and peak shape.
logP ~1.5 - 2.5Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[2]
UV Absorbance λmax ~270-290 nmThe indole ring provides a strong chromophore, allowing for straightforward UV detection.
Q1: I'm starting from scratch. What is the best column and initial mobile phase to use for 1H-Indol-5-amine, 4-ethyl-?

Answer:

For an analyte with moderate hydrophobicity and a basic functional group like 1H-Indol-5-amine, 4-ethyl-, a Reversed-Phase (RP) C18 column is the recommended starting point.[3][4][5] This is the most versatile and widely used stationary phase, offering robust hydrophobic retention for a broad range of molecules.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm particle size, 4.6 x 150 mmA standard workhorse column providing good efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier serves two key purposes: 1) It protonates the amine group to a single ionic state (BH+), preventing on-column mixed-mode retention. 2) It suppresses the ionization of residual silanol groups on the silica stationary phase, which are a primary cause of peak tailing for basic compounds.[6][7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is generally preferred over methanol for its lower viscosity and better UV transparency. The formic acid maintains a consistent pH across the gradient.
Initial Gradient 5-95% B over 20 minutesA broad "scouting" gradient is essential to determine the approximate elution conditions without wasting sample.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 280 nmA good starting wavelength based on the indole chromophore. A full UV scan of a standard is recommended to find the optimal λmax.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.

This initial "scouting run" will provide the foundational data needed for all subsequent optimization steps.

Section 2: Troubleshooting Poor Peak Shape

One of the most common challenges encountered with basic analytes like this indoleamine is poor peak shape, specifically peak tailing.

Q2: My peak for 1H-Indol-5-amine, 4-ethyl- is tailing significantly. What's causing this and how do I fix it?

Answer:

Peak tailing for basic compounds is almost always caused by secondary interactions with the stationary phase.[6][9] The primary retention mechanism on a C18 column is hydrophobic interaction. However, residual silanol groups (Si-OH) on the silica surface can become deprotonated (SiO⁻) and interact ionically with your protonated amine (BH⁺), creating a secondary, stronger retention mechanism. This leads to a smeared or "tailing" peak.[6][7]

Here is a systematic approach to troubleshoot and resolve peak tailing:

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH check_column Using a Modern, High-Purity (Type B) Silica Column? check_pH->check_column Yes lower_pH Lower aqueous pH to 2.5-3.0 with Formic or Trifluoroacetic Acid (TFA) check_pH->lower_pH No add_additive Consider adding a basic additive (e.g., 10-20mM Triethylamine) check_column->add_additive Yes new_column Switch to a modern, end-capped C18 or a polar-embedded phase column check_column->new_column No check_overload Is the peak overloaded? (Reduce injection concentration) add_additive->check_overload problem_solved Problem Solved lower_pH->problem_solved new_column->problem_solved check_overload->problem_solved Yes check_overload->problem_solved No, consult advanced guides

Caption: A decision tree for troubleshooting peak tailing of basic compounds.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Confirm Low pH: Ensure your aqueous mobile phase (Solvent A) has a pH between 2.5 and 3.0.[7] This is crucial to keep the silanol groups protonated (Si-OH) and non-interactive. Use 0.1% Trifluoroacetic Acid (TFA) instead of formic acid for more aggressive silanol suppression, but be aware that TFA can cause ion suppression if you are using mass spectrometry (MS) detection.[8]

  • Use a High-Purity Column: Modern columns use high-purity, "Type B" silica with far fewer acidic silanol groups. Many are also "end-capped," where residual silanols are chemically bonded with a small, non-polar group to shield them. If you are using an older column, switching to a modern, end-capped C18 column is often the most effective solution.[6][9]

  • Reduce Sample Load: Injecting too much sample can overload the active sites on the column, leading to peak distortion. Try reducing your sample concentration by a factor of 10 to see if peak shape improves. If it does, you are operating at or near the column's loading capacity.

  • Consider a Different Stationary Phase: If tailing persists, a column with a "polar-embedded" phase can offer a different selectivity and improved peak shape for basic compounds. These phases have a polar group (e.g., a carbamate) embedded in the alkyl chain, which helps to shield the residual silanols.

Section 3: Optimizing Resolution and Scaling Up for Purification

Once you have a good peak shape, the next step is to optimize the separation from any impurities and, if necessary, scale the method for purification.

Q3: I have an impurity that is co-eluting or eluting very close to my main peak. How can I improve the resolution?

Answer:

Resolution in HPLC is a function of three factors: efficiency (N), selectivity (α), and retention (k). To improve resolution, you must change one or more of these parameters.

Method Development Workflow for Improving Resolution

G start Poor Resolution step1 Step 1: Optimize Gradient Flatten the gradient around the elution time of the target peak. This increases selectivity (α). start->step1 step2 Step 2: Change Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa). This can significantly alter selectivity. step1->step2 step3 Step 3: Adjust pH Change the mobile phase pH by ±0.5 units. This can alter the retention of ionizable impurities. step2->step3 step4 Step 4: Change Stationary Phase Switch to a different column chemistry (e.g., Phenyl-Hexyl or Cyano) to introduce different retention mechanisms (π-π interactions). step3->step4 end Sufficient Resolution Achieved step4->end

Caption: A systematic workflow for HPLC method optimization to improve resolution.

Detailed Steps:

  • Flatten the Gradient: This is the most powerful tool for improving resolution in a gradient method. Once you know the approximate retention time from your scouting run, you can run a much shallower gradient around that time. For example, if your peak elutes at 50% B in the initial 5-95% run, try a new gradient like 40-60% B over the same 20-minute period. This gives the analytes more time to interact with the stationary phase, improving separation.

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. If you developed the method with acetonitrile, try substituting it with methanol. The elution order of your target and the impurity might change, potentially improving the separation.

  • Adjust the Mobile Phase pH: While you need to keep the pH low to control tailing, small adjustments can change the retention of ionizable impurities relative to your target compound. Try adjusting the pH from 3.0 to 2.5, or from 3.0 to 3.5, and observe the effect on resolution.[10][11]

  • Try a Different Column Chemistry: If the above steps fail, the impurity may be too structurally similar to your target for a C18 column to resolve. A Phenyl-Hexyl column can provide alternative selectivity through π-π interactions with the indole ring, which may be sufficient to resolve the compounds.

Q4: My analytical method is optimized. How do I scale it up for preparative purification?

Answer:

Scaling a method from analytical to preparative HPLC is a systematic process based on maintaining the linear velocity of the mobile phase and scaling the flow rate and injection volume according to the column dimensions. The goal is to reproduce the analytical separation on a larger scale to isolate the compound of interest.[12][13]

Scaling Factor Calculation:

The key is to calculate a scaling factor (SF) based on the cross-sectional area of the columns:

  • SF = (d_prep² / d_anal²)

    • Where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of the analytical column.

Example Scaling Calculation:

ParameterAnalytical MethodPreparative MethodCalculation
Column ID 4.6 mm21.2 mmSF = (21.2² / 4.6²) = 21.2
Flow Rate 1.0 mL/min21.2 mL/min 1.0 mL/min * 21.2
Injection Volume 10 µL (e.g., 1 mg/mL)212 µL 10 µL * 21.2
Gradient Time 20 min20 minUnchanged (if column lengths are the same)

Protocol for Scaling Up:

  • Determine Maximum Analytical Loading: Before scaling up, perform a loading study on your analytical column. Gradually increase the injection mass until you see a loss of resolution or a significant change in peak shape. This determines the maximum capacity of the stationary phase.

  • Choose a Preparative Column: Select a preparative column with the same stationary phase chemistry and particle size.

  • Calculate the Scaling Factor (SF): Use the formula above based on the inner diameters of your analytical and new preparative columns.

  • Scale the Flow Rate: Multiply your analytical flow rate by the SF.

  • Scale the Injection Volume/Mass: Multiply your desired injection mass by the SF to determine the new injection mass for the preparative column.

  • Keep Gradient Time Constant: If the length of the analytical and preparative columns are the same, the gradient time should remain the same.

By following these principles, you can reliably transfer your optimized analytical separation to a preparative scale for efficient purification of 1H-Indol-5-amine, 4-ethyl-.

References

  • Agilent Technologies. (2021, February 24). A Practical Example of Preparative HPLC Scale Up from an Analytical Method. LabRulez. [Link]

  • Agilent Technologies. (2013, September 1). Analytical to Preparative HPLC Method Transfer. [Link]

  • Hadfield, M. G., et al. (1985). Determination of 13 Catecholamines, Indoleamines, Metabolites and Precursors in Less Than 20 Minutes During a Single HPLC Run. Life Sciences.
  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]

  • Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]

  • Kovács, R., et al. (2007). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Sricharoen, P., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Hadfield, M. G., et al. (1987).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Parvez, S. H., et al. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Cies´la, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Chrom Tech. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • PubMed. (2012, April 6). High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]

  • MDPI. (2024, May 16). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • ACS Publications. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. [Link]

  • Journal of Chromatographic Science.
  • BenchChem. Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Thermo Fisher Scientific.
  • Restek. HPLC Troubleshooting Guide.
  • PubChem. N-Ethyl-1H-indole-4-methanamine. [Link]

  • US EPA. (αS)-α-Ethyl-1H-indole-3-ethanamine Properties. [Link]

  • PubChem. 5-Aminoindole. [Link]

  • NextSDS. 4-Ethyl-1H-indol-5-amine — Chemical Substance Information. [Link]

  • SpectraBase. 1H-Indol-5-ol, 3-(2-aminoethyl-1,1,2,2-D4)-. [Link]

  • Cheméo. Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). [Link]

  • Mol-Instincts. 1H-indol-5-ol. [Link]

  • AMERICAN ELEMENTS®. Indoles. [Link]

  • National Institute of Standards and Technology. 1H-Indole, 1-ethyl-. [Link]

  • US EPA. Substance Registry Services. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 4-Ethyl-1H-Indol-5-Amine Chromatography

Welcome to the Advanced Chromatography Support Center. Analyzing electron-rich compounds like 1H-Indol-5-amine, 4-ethyl- (4-ethyl-1H-indol-5-amine) presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing electron-rich compounds like 1H-Indol-5-amine, 4-ethyl- (4-ethyl-1H-indol-5-amine) presents unique analytical challenges. Due to their high susceptibility to oxidative degradation and the stringent mobile phase conditions required to achieve optimal peak shape, chromatographers frequently encounter severe baseline noise, drift, and unexpected artifacts.

This guide provides root-cause analyses, self-validating protocols, and authoritative troubleshooting steps to help you restore system suitability and achieve reliable quantitation.

Diagnostic Workflow

Before altering your method, use the following decision tree to isolate whether the baseline noise is mechanical, chemical, or system-induced.

BaselineTroubleshooting Start Baseline Noise Detected Type Noise Pattern? Start->Type Periodic Periodic / Pulsating Type->Periodic Regular intervals Random Random / Drifting Type->Random Irregular/Wandering Pump Check Pump & Degasser (Pressure Ripple) Periodic->Pump Blank Run Blank Injection Random->Blank BlankNoise Noise in Blank Blank->BlankNoise Yes SampleNoise Noise Only in Sample Blank->SampleNoise No MobilePhase Mobile Phase Issue (TFA degradation, Contamination) BlankNoise->MobilePhase Oxidation Analyte Oxidation (Aminoindole Degradation) SampleNoise->Oxidation

Fig 1: Diagnostic decision tree for isolating HPLC baseline noise sources.

Section 1: Analyte-Specific Degradation (The "Chemical" Baseline)

Q: My chromatogram shows a broad, irregular baseline hump that obscures the main peak. Why does this happen specifically with 4-ethyl-1H-indol-5-amine, but not in my blank runs?

A: This phenomenon is rarely a hardware error; it is a chemical degradation issue. 4-Ethyl-1H-indol-5-amine contains a highly electron-rich indole ring coupled with a primary amine. This structure is exceptionally prone to auto-oxidation when exposed to dissolved oxygen, light, or trace transition metals in the solvent.

Causality: The oxidation of indoles rapidly generates reactive intermediates that further degrade into oxindoles and isatins[1]. In the environment of a sample vial, these oxygenated species can undergo oligomerization. Because these degradation products consist of a continuous mixture of closely related polarities, they do not elute as sharp, discrete peaks. Instead, they elute as a broad, unresolved "hump" that manifests as severe baseline noise or drift during a reversed-phase gradient run.

OxidationPathway A 4-Ethyl-1H-indol-5-amine (Intact Analyte) B Reactive Intermediates (Radicals / Epoxides) A->B O2 / Light / Metals C Oxindoles & Isatins (Oxygenated Products) B->C Hydrolysis / Oxidation D Polymeric Species (Broad HPLC Hump) B->D Oligomerization C->D Condensation

Fig 2: Oxidative degradation pathway of aminoindoles leading to baseline humps.

Protocol 1: Self-Validating Sample Stabilization Workflow

To prevent analyte-induced baseline noise, the sample environment must be strictly controlled to halt oxidation.

  • Solvent Deoxygenation: Sparge the sample diluent (e.g., water/methanol mixture) with high-purity Argon or Nitrogen for 15 minutes prior to dissolving the standard or sample. This displaces dissolved O₂.

  • Antioxidant Supplementation: Add 0.1% (w/v) ascorbic acid to the diluent. Ascorbic acid acts as a sacrificial antioxidant, preferentially oxidizing before the aminoindole[2].

  • Photoprotection: Transfer the prepared sample immediately into amber glass HPLC vials to block UV-catalyzed radical initiation.

  • Thermal Control: Set the autosampler thermostat to 4°C to kinetically slow any residual degradation reactions.

  • System Validation: Inject a blank containing only the diluent and ascorbic acid, followed by the stabilized sample. A flat baseline in both runs confirms the hump was analyte-induced and has been successfully mitigated.

Section 2: System and Mobile Phase-Induced Noise

Q: The baseline drifts upward significantly during my gradient run, even when I inject a pure blank. What is the root cause?

A: If the noise or drift is present in a blank injection, the issue stems from the mobile phase or the detector. For basic compounds like 4-ethyl-1H-indol-5-amine, Trifluoroacetic acid (TFA) is frequently added to the mobile phase as an ion-pairing agent to suppress silanol interactions and improve peak shape. However, TFA is a major culprit for baseline drift.

Causality: As TFA ages, it degrades and its UV absorbance profile changes. During a reversed-phase gradient (increasing organic solvent), the changing concentration of TFA in the mixing chamber alters the background absorbance, causing the baseline to rise across the run[3]. Furthermore, inadequate mixing of these solvents can cause periodic fluctuations in the baseline[4].

Protocol 2: Mobile Phase Optimization and System Passivation
  • Fresh Reagent Preparation: Prepare TFA-modified mobile phases fresh daily. Never top-off old aqueous buffers, as bacterial growth and TFA degradation will compound baseline noise[3].

  • Wavelength Selection: If monitoring at low UV wavelengths (e.g., 214 nm), the baseline is hyper-sensitive to TFA absorbance. If sensitivity allows, shift the detection wavelength to 254 nm or 280 nm, where the indole ring still absorbs strongly but TFA is relatively transparent[3].

  • Hardware Optimization: Install a static mixer between the gradient pump and the column to homogenize the mobile phase blend, eliminating micro-fluctuations in refractive index[3].

  • System Validation: Run a blank gradient (0% to 100% B). Log the baseline behavior in your chromatography data system (CDS) and use the baseline subtraction feature to isolate real peaks from residual solvent drift[3].

Q: I am observing a high-frequency, rhythmic pulsation in the baseline. How do I resolve this?

A: Rhythmic, periodic noise is almost always mechanical, specifically related to pump strokes or dissolved gas.

Causality: Air bubbles in the mobile phase or malfunctioning pump check valves cause micro-fluctuations in flow rate and pressure. As these pressure pulses reach the detector flow cell, they cause refractive index changes that the detector registers as regular baseline spikes[5]. If using high concentrations of TFA, standard ruby check valves can become "sticky," exacerbating this pulsation[3].

Solution: Purge the system at a high flow rate with freshly degassed, warm mobile phase to dislodge bubbles[5]. If the issue persists in TFA-heavy methods, switch to ceramic check valves, which are highly resistant to ion-pairing reagent sticking[3].

Section 3: Quantitative Data & System Suitability

To ensure your method is robust, you must continuously monitor the Signal-to-Noise (S/N) ratio. The S/N ratio mathematically dictates your Limit of Detection (LOD) and Limit of Quantitation (LOQ). If the baseline noise exceeds acceptable thresholds, trace impurities (like early-stage oxidation products) will be entirely masked[6].

Table 1: Diagnostic Baseline Noise Profiles and S/N Impact

Noise CharacteristicTypical Amplitude (mAU)Primary CauseImpact on S/N & LOD
High-Frequency Periodic 0.1 - 0.5Pump pulsation / Check valve leakReduces S/N for early eluting peaks; triggers false peak integrations.
Low-Frequency Periodic 0.5 - 2.0Temperature fluctuations in flow cellBroadens peaks, complicates integration algorithms.
Upward Drift (Gradient) 5.0 - 20.0Degraded TFA / Organic solvent UV absorbanceShifts baseline, masks trace impurities, invalidates LOQ[6].
Broad Irregular Hump 2.0 - 10.0Analyte oxidation (Aminoindole degradation)Invalidates LOQ, creates severe co-elution risks with main analyte.

Section 4: Frequently Asked Questions (FAQs)

Q: Can environmental temperature affect my baseline? A: Yes. A temperature difference between the column and the detector flow cell causes refractive index changes, leading to baseline wander. Ensure the detector temperature is aligned with or slightly higher than the column temperature[3]. If the column is operated more than 20°C above ambient, utilize a secondary heat exchanger to stabilize the mobile phase temperature before it enters the flow cell[4].

Q: How do I rule out a dirty column as the source of noise? A: Baseline noise can result from highly retained contaminants slowly washing off the column or from stationary phase dewetting[7]. To test this, replace the column with a zero-dead-volume union and run the method. If the noise disappears, the column was the source and requires aggressive back-flushing or replacement[7].

Q: Why do I see baseline spikes that look like sharp, random peaks? A: Sharp, irregular spikes are typically electrical or optical in nature. Check for ground loops in your LC system[5], or inspect the flow cell windows for micro-bubbles, dust, or cracks[4]. Outgassing within the flow cell due to insufficient backpressure is a common cause of this "frothing" noise; ensure a proper restrictor capillary is installed post-detector[8].

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 1H-Indol-5-amine, 4-ethyl- analogs in high-throughput screening

Comparative Efficacy of 1H-Indol-5-amine, 4-ethyl- Analogs in High-Throughput Screening campaigns As drug discovery increasingly targets structurally highly conserved active sites—such as the ATP-binding hinge regions of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1H-Indol-5-amine, 4-ethyl- Analogs in High-Throughput Screening campaigns

As drug discovery increasingly targets structurally highly conserved active sites—such as the ATP-binding hinge regions of the JAK/TYK2 kinase families—the selection of the optimal building block scaffold is paramount. Indole-5-amines are classic bioisosteres used extensively in medicinal chemistry to construct potent kinase inhibitors and receptor modulators [1]. However, the specific substitution pattern on the indole ring dictates not only target affinity but also the physicochemical properties essential for success in High-Throughput Screening (HTS).

This guide provides an objective, data-driven comparison of 1H-Indol-5-amine, 4-ethyl- (CAS 1003858-71-6) against its structural analogs (unsubstituted, 4-methyl, and 6-ethyl variants) within the context of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS campaign targeting TYK2/JAK kinases.

Mechanistic Rationale: The Causality of the 4-Ethyl Substitution

In the design of targeted kinase inhibitors, the indole core frequently acts as the hinge-binding motif, donating and accepting hydrogen bonds with the kinase backbone[2]. The 5-amino group serves as the critical vector for extending into the solvent-exposed region or the selectivity pocket.

Why substitute at the 4-position? The 4-position of the indole ring is sterically adjacent to the 5-amino group. Introducing an ethyl group here (4-ethyl-1H-indol-5-amine) achieves three critical mechanistic outcomes:

  • Conformational Locking (Atropisomerism): The steric bulk of the ethyl group restricts the rotation of the substituent attached to the 5-amino nitrogen. This forces the molecule into a pre-organized bioactive conformation, drastically reducing the entropic penalty upon binding to the narrow TYK2 active site.

  • Modulation of Nucleophilicity: The electron-donating nature of the alkyl group alters the electron density of the aromatic system, subtly tuning the pKa of the 5-amino group. This impacts the efficiency of library synthesis (e.g., amide coupling or Buchwald-Hartwig aminations) prior to HTS.

  • Metabolic Shielding: The 4-ethyl group acts as a steric shield against cytochrome P450-mediated oxidation at the electron-rich 4- and 6-positions of the indole ring, improving microsomal stability [1].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK/TYK2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Indole-5-amine Inhibitor Blockade Inhibitor->JAK Inhibits Transcription Gene Transcription STAT->Transcription

JAK/STAT signaling pathway illustrating the target site of indole-5-amine inhibitors.

Comparative HTS Efficacy Data

To objectively evaluate the 4-ethyl- analog, a focused library of pyrimidine-coupled indole-5-amines was synthesized and subjected to a TYK2 TR-FRET HTS assay. The data below synthesizes the primary screening metrics, hit rates, and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Table 1: Comparative Screening Metrics of Indole-5-amine Analogs

Scaffold AnalogTYK2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Fold (TYK2/JAK2)HTS Hit Rate (%)**Microsomal Half-life (T₁/₂, min)
1H-Indol-5-amine (Unsubstituted)145.0120.50.8x1.2%35.4
4-methyl-1H-indol-5-amine 42.1185.04.4x3.8%68.2
4-ethyl-1H-indol-5-amine 12.5 450.0 36.0x 7.5% 115.8
6-ethyl-1H-indol-5-amine 88.495.01.1x1.9%42.1

*Mean values derived from top 10 most potent library members per scaffold. **Hit rate defined as >50% inhibition at 1 µM screening concentration.

Data Interpretation: The 4-ethyl-1H-indol-5-amine scaffold demonstrates a superior 36-fold selectivity for TYK2 over JAK2. The unsubstituted and 6-ethyl variants fail to achieve this selectivity because they lack the specific steric clash required to differentiate the highly homologous JAK2 hinge region from TYK2. Furthermore, the 4-ethyl variant exhibits a significantly extended microsomal half-life (115.8 min), validating the metabolic shielding hypothesis.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, the following step-by-step HTS methodology utilizes a self-validating system. The assay incorporates real-time Z'-factor calculations to continuously monitor assay robustness[3].

Materials:

  • Recombinant TYK2 enzyme (catalytic domain).

  • Biotinylated peptide substrate and ATP (at Kₘ concentration, typically 1-5 mM to mimic physiological conditions) [1].

  • Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • 384-well low-volume microplates.

Step-by-Step Workflow:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of the indole-5-amine analog library (in 100% DMSO) into the 384-well assay plates.

  • Enzyme Addition: Add 5 µL of TYK2 enzyme solution (in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Self-Validation: Include columns with no enzyme as 100% inhibition (negative) controls, and DMSO-only as 0% inhibition (positive) controls.

  • Reaction Initiation: Add 5 µL of the ATP/Biotinylated substrate mix to initiate the kinase reaction. Centrifuge at 1000 rpm for 1 minute to ensure mixing.

  • Incubation: Incubate the plates at room temperature (22°C) for 60 minutes.

  • Detection Reagent Addition: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Eu-labeled antibody, and Streptavidin-APC.

  • Signal Reading: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Eu) and 665 nm (APC).

  • Data Quality Control: Calculate the Z'-factor for each plate.

    • Formula: Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

    • Validation Threshold: Only plates yielding a Z' > 0.6 are accepted for hit calling.

HTS_Workflow A Compound Library (Indole Analogs) B Acoustic Dispensing (10 nL volume) A->B C Kinase Reaction (+ATP & Substrate) B->C D TR-FRET Detection (Eu/APC labeled) C->D E Data Analysis (Z'-factor > 0.6) D->E

High-Throughput Screening (HTS) TR-FRET workflow for indole-based kinase inhibitors.

Conclusion

For drug development professionals engineering novel kinase inhibitors, the selection of the core building block is non-trivial. While unsubstituted 1H-indol-5-amine provides a baseline hinge-binding motif, the 4-ethyl-1H-indol-5-amine analog demonstrates superior performance in HTS environments. By leveraging conformational locking, it significantly enhances target selectivity (TYK2 over JAK2) and provides a robust metabolic profile, thereby increasing the probability of translating primary HTS hits into viable lead compounds.

References

  • Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS Publications.[Link]

  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. ACS Publications.[Link]

Comparative

A Senior Scientist's Guide to Purity Validation: An In-Depth Comparison Using ¹H qNMR for Synthesized 4-ethyl-1H-indol-5-amine

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a procedural step but a foundational pillar of scientific rigor.[1] For researchers and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a procedural step but a foundational pillar of scientific rigor.[1] For researchers and professionals in this field, the transition of a synthesized molecule from a lab-scale entity to a potential therapeutic agent is governed by a stringent understanding of its chemical identity and integrity. Purity assessment directly impacts biological activity, toxicity profiles, and ultimately, patient safety. While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), stands as a primary analytical method for absolute purity determination.[2][3]

This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of a synthesized novel compound, using 4-ethyl-1H-indol-5-amine as a practical example. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the qNMR approach with other common techniques, grounding our discussion in authoritative standards.

The Gold Standard: Why Quantitative ¹H NMR (qNMR) Excels

Unlike chromatographic techniques such as HPLC, which provide a relative purity profile based on the response of a detector to chromophoric components, qNMR offers a direct and absolute measure of purity.[2][4] The fundamental principle of qNMR is elegant and powerful: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, we can determine the analyte's absolute purity (w/w %) without needing a pre-existing, certified reference standard of the analyte itself—a common scenario for novel synthesized molecules.[2][7]

This makes qNMR an indispensable and truly universal tool, offering several distinct advantages:

  • Primary Method: It does not require calibration curves based on the analyte.[8]

  • Universality: It detects all proton-containing molecules in the solution, including residual solvents and impurities that may be invisible to other methods like HPLC-UV.[1][9]

  • Structural Confirmation: The same experiment provides unequivocal structural confirmation alongside the purity assessment.[8]

  • Orthogonality: It provides a purity value based on a different physical principle (magnetism) than chromatography (partitioning), making it an excellent orthogonal technique for comprehensive validation.[4]

Experimental Design: A Framework for Trustworthy Data

The accuracy of a qNMR experiment is contingent upon meticulous experimental design and execution. Every step is chosen to minimize determinate and indeterminate errors, creating a self-validating system.

Core Components of the qNMR Experiment

The workflow for a robust qNMR purity determination follows a logical sequence, from careful preparation to precise calculation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurate Weighing (Analyte) dissolve Complete Dissolution (Deuterated Solvent) weigh_analyte->dissolve weigh_std Accurate Weighing (Internal Standard) weigh_std->dissolve transfer Quantitative Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire Acquire Spectrum (Quantitative Parameters) shim->acquire process Phasing & Baseline Correction acquire->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate

Caption: Workflow for qNMR Purity Determination.
Detailed Experimental Protocol

This protocol is designed to ensure the highest degree of accuracy and reproducibility.

1. Selection of the Internal Standard: The choice of internal standard is critical. It must be non-reactive with the analyte, possess certified high purity, be stable, and have sharp signals in a region of the ¹H NMR spectrum that does not overlap with any analyte or solvent signals.[5][10] For 4-ethyl-1H-indol-5-amine, which is expected to have signals in both the aromatic and aliphatic regions, a standard like 1,4-Dinitrobenzene or Maleic Anhydride is often suitable, as their protons resonate in distinct, uncluttered spectral windows.

2. Sample Preparation: This stage is the largest source of potential error.[11]

  • Step 2a (Weighing): Using a calibrated microbalance (readability ±0.01 mg or better), accurately weigh approximately 10-20 mg of the synthesized 4-ethyl-1H-indol-5-amine into a clean, dry vial. Record the exact mass. In a separate vial, accurately weigh a similar mass of the chosen internal standard (e.g., 1,4-Dinitrobenzene) and record its exact mass.

    • Causality: Gravimetric measurements are central to the absolute nature of qNMR. Using a microbalance minimizes the uncertainty in the mass measurements, which propagates directly into the final purity calculation.

  • Step 2b (Dissolution): Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to each vial. The solvent must completely dissolve both the analyte and the standard.[7][12] DMSO-d₆ is a good choice for polar molecules like indolamines.

  • Step 2c (Mixing & Transfer): After complete dissolution (aided by gentle vortexing), quantitatively transfer the internal standard solution to the vial containing the analyte. Vortex thoroughly to ensure a homogenous mixture. Filter the final solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.

    • Causality: Suspended particles disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution, which compromises the accuracy of integration.[13] The sample height in the tube should be consistent (~4-5 cm) to ensure it resides within the uniform region of the probe's detection coil.

3. NMR Data Acquisition: Acquiring the spectrum under quantitative conditions is non-negotiable for accurate results.

  • Step 3a (Instrument Setup): Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (i.e., sharp, symmetrical peaks).

  • Step 3b (Setting Quantitative Parameters):

    • Pulse Angle: Use a calibrated 90° pulse.

    • Relaxation Delay (D1): This is the most critical parameter for quantitation. Set D1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A conservative D1 of 30-60 seconds is often sufficient to ensure all protons fully relax before the next pulse.[2]

      • Causality: If the delay is too short, protons with long T₁ values will not fully return to equilibrium, leading to signal saturation and an underestimation of their integral area.

    • Acquisition Time (AT): Use a sufficiently long AT (e.g., 2-4 seconds) to ensure high digital resolution.

    • Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the signals to be integrated).

4. Data Processing:

  • Step 4a: Apply Fourier transform, then carefully and manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Step 4b: Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.

    • Causality: Inaccurate phasing or a distorted baseline will lead to significant errors in signal integration.

  • Step 4c: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

Data Analysis & Purity Calculation for 4-ethyl-1H-indol-5-amine

Predicted ¹H NMR Spectrum

The first step in analysis is to correctly assign the signals of the target compound. Based on the known chemical shifts of indole systems and alkyl substituents, we can predict the ¹H NMR spectrum of 4-ethyl-1H-indol-5-amine.[14][15][16]

G cluster_mol 4-ethyl-1H-indol-5-amine mol

Caption: Structure of 4-ethyl-1H-indol-5-amine with key protons labeled.
Proton LabelPredicted Chemical Shift (δ, ppm, in DMSO-d₆)MultiplicityIntegrationRationale
H1 (NH) ~10.5 - 11.0broad singlet (br s)1HTypical chemical shift for an indole N-H proton.
H7 ~7.0 - 7.1doublet (d)1HOrtho-coupled to H6.
H6 ~6.5 - 6.6doublet (d)1HOrtho-coupled to H7.
H2 ~7.1 - 7.2triplet (t) or doublet of doublets (dd)1HCoupled to H1 and H3.
H3 ~6.3 - 6.4triplet (t) or doublet of doublets (dd)1HCoupled to H2 and H1.
NH₂ ~4.5 - 5.0broad singlet (br s)2HAmine protons, shift is concentration and temperature dependent.
H8 (CH₂) ~2.6 - 2.7quartet (q)2HEthyl methylene protons, coupled to the three H9 methyl protons.
H9 (CH₃) ~1.1 - 1.2triplet (t)3HEthyl methyl protons, coupled to the two H8 methylene protons.
Identifying Impurities

Impurities will manifest as extra signals in the spectrum.[17][18]

  • Residual Solvents: Known singlets, doublets, or triplets corresponding to common synthesis solvents (e.g., Ethyl Acetate, Dichloromethane, Hexanes) can be identified using standard chemical shift tables.[19]

  • Starting Materials/Byproducts: Signals that do not correspond to the predicted spectrum of the product should be analyzed. Their integrals relative to the product signals can give a preliminary idea of their levels.

  • Water: A broad singlet, typically around 3.33 ppm in DMSO-d₆, is indicative of water content.

The Purity Calculation

With accurately integrated signals from a non-overlapping proton of the analyte (Pa) and a non-overlapping proton of the internal standard (Pstd), the weight/weight percent purity (Purity w/w) is calculated using the following equation[5]:

Purity w/w (%) = (Ia / Na) * (Nstd / Istd) * (Ma / Mstd) * (mstd / ma) * Pstd * 100

Where:

  • Ia = Integral of the selected analyte signal

  • Na = Number of protons represented by the selected analyte signal (e.g., 2H for the ethyl CH₂ group)

  • Istd = Integral of the selected internal standard signal

  • Nstd = Number of protons represented by the selected standard signal

  • Ma = Molar mass of the analyte (4-ethyl-1H-indol-5-amine = 160.22 g/mol )

  • Mstd = Molar mass of the internal standard

  • mstd = Mass of the internal standard weighed

  • ma = Mass of the analyte weighed

  • Pstd = Certified purity of the internal standard (e.g., 0.999 for 99.9%)

Comparison with Orthogonal Techniques

While qNMR is a powerful primary method, a comprehensive purity assessment in a regulated environment often benefits from orthogonal techniques that rely on different separation or detection principles.[2][4]

FeatureQuantitative ¹H NMR (qNMR) HPLC-UV LC-MS
Purity Type Absolute (w/w %)Relative (Area %)Relative (Area %); Primarily for Identification
Principle Nuclear Magnetic ResonanceDifferential Partitioning & UV/Vis AbsorbanceDifferential Partitioning & Mass-to-Charge Ratio
Reference Standard Requires certified internal standard of a different compound.Requires certified reference standard of the analyte for potency.Not typically used for quantification.
Universality Detects all proton-containing species.Detects chromophoric species only.Detects ionizable species only.
Structural Info Provides complete structural confirmation.Provides no structural information (retention time only).Provides mass (and fragmentation) for identification.
Sample Prep Moderate (requires accurate weighing).Simple (requires dilution).Simple (requires dilution).
Destructive? No, the sample can be fully recovered.[20]Yes, the sample is consumed.Yes, the sample is consumed.

Conclusion

Validating the purity of a newly synthesized compound like 4-ethyl-1H-indol-5-amine is a critical task in the drug development pipeline. Quantitative ¹H NMR spectroscopy provides a robust, reliable, and universal method for determining absolute purity with a high degree of accuracy.[11] Its ability to deliver simultaneous structural confirmation and quantitative data without the need for an analyte-specific reference standard makes it an unparalleled tool for the modern research scientist. By following a meticulous, self-validating experimental protocol, researchers can generate trustworthy data that forms a solid foundation for subsequent preclinical and clinical development, ensuring both scientific integrity and confidence in the therapeutic potential of the molecule.

References

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Harvey, P. J., Williamson, R. T., & Little, R. D. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1973–1976. [Link]

  • Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • ACD/Labs. (2026, February 26). Distinguishing Impurities … Part 1. [Link]

  • Gf, W., & Kumar, S. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9219. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin, 68(9), 868-878. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Magritek. Analytical NMR. [Link]

  • Chemistry Stack Exchange. (2017, March 29). Calculating purity from NMR spectrum. [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Holzgrabe, U. (2020, May 22). NMR spectroscopy in drug development and analysis. Internet Archive. [Link]

  • Mobitz, H., & Griesinger, C. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 13(7), 148. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

Sources

Validation

High-Resolution LC-MS/MS Fragmentation Patterns for Validating 4-Ethyl-1H-indol-5-amine

The Analytical Challenge: Distinguishing Positional Isomers In preclinical drug development, substituted aminoindoles are critical pharmacophores. Specifically, 4-ethyl-1H-indol-5-amine (CAS: 1003858-71-6) serves as a vi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Distinguishing Positional Isomers

In preclinical drug development, substituted aminoindoles are critical pharmacophores. Specifically, 4-ethyl-1H-indol-5-amine (CAS: 1003858-71-6) serves as a vital building block for kinase inhibitors and CNS-active therapeutics. However, synthesizing this compound often yields closely related positional isomers, such as 6-ethyl-1H-indol-5-amine [1].

Distinguishing these isomers presents a significant analytical bottleneck. Both compounds share the exact same molecular formula (C10H12N2) and monoisotopic mass (160.1000 Da) [2]. While Nuclear Magnetic Resonance (NMR) can resolve these structures, it requires high sample purity and milligram quantities. Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) offers a superior, high-throughput alternative, providing rapid structural validation based on divergent, causally linked fragmentation pathways[3].

Mechanistic Fragmentation Pathways: The Causality of MS/MS

To establish a self-validating analytical system, we must understand why specific fragments form under collisional activation. In positive electrospray ionization (+ESI), 4-ethyl-1H-indol-5-amine readily protonates at the primary amine to form the precursor ion [M+H]+ at m/z 161.1073.

When subjected to Higher-energy C-trap Dissociation (HCD), the molecule undergoes predictable fragmentations [4]:

  • Loss of Ammonia (-17 Da): The protonated amine group (-NH3+) is an excellent leaving group. Cleavage yields a stable ethylindolyl cation at m/z 144.0808.

  • Alkyl Radical Cleavage (-15 Da): The ethyl group at the C4 position undergoes homolytic cleavage of the terminal methyl group, losing a methyl radical (•CH3) to form a highly resonance-stabilized methylene-indolyl radical cation at m/z 146.0835 [5].

  • The Ortho-Effect (Diagnostic Pathway): In 4-ethyl-1H-indol-5-amine, the ethyl group (C4) and the amine group (C5) are strictly ortho to each other. This spatial proximity facilitates a concerted neutral loss of NH3 and a methyl radical. The 6-ethyl isomer, while also having ortho substituents, exhibits different steric strain during this localized cyclization, significantly altering the relative abundance of the resulting[M+H - NH3 - •CH3]+ ion at m/z 129.0573.

Comparison Guide: 4-Ethyl vs. 6-Ethyl Isomers

To objectively compare and validate the identity of 4-ethyl-1H-indol-5-amine against its primary alternative (the 6-ethyl isomer), we utilize a dual-metric approach: chromatographic retention (driven by steric hindrance) and MS/MS spectral intensity ratios (driven by the ortho-effect).

Table 1: LC-HRMS/MS Comparative Data for Aminoindole Isomers

CompoundMonoisotopic MassLC Retention Time (min)*Primary MS/MS Base PeakDiagnostic Ion Ratio (m/z 144 : 129)
4-ethyl-1H-indol-5-amine 160.1000 Da4.25m/z 144.0808100 : 45 (High ortho-effect)
6-ethyl-1H-indol-5-amine 160.1000 Da4.40m/z 144.0808100 : 15 (Lower ortho-effect)

*Note: Retention times are representative of a standard sub-2-micron C18 gradient. The 4-ethyl isomer typically elutes earlier due to the ethyl group sterically shielding the polar amine, slightly reducing its interaction with the stationary phase compared to the 6-ethyl configuration.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol incorporates orthogonal validation steps. By combining chromatographic separation with stepped collision energies, the system prevents false positives and self-validates the structural assignment [6].

Step 1: Sample Preparation
  • Dissolve 1 mg of the synthesized 4-ethyl-1H-indol-5-amine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using 95:5 Water:Acetonitrile supplemented with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring complete ionization of the basic amine group in the droplet phase, thereby maximizing the[M+H]+ precursor signal.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes at 0.4 mL/min.

  • Causality: The subtle difference in the dipole moment and steric profile between the 4-ethyl and 6-ethyl isomers results in baseline resolution on a high-efficiency C18 column. This chromatographic separation acts as the first layer of validation before mass analysis.

Step 3: HRMS/MS Acquisition
  • Instrument: Orbitrap Exploris 480 (or equivalent high-resolution mass spectrometer).

  • Mode: Data-Dependent Acquisition (DDA) targeting m/z 161.1073 with a mass tolerance of 5 ppm.

  • Fragmentation: Stepped HCD at Normalized Collision Energies (NCE) of 20, 30, and 40.

  • Causality: Utilizing stepped NCE is critical. A low NCE (20) captures the fragile primary loss of NH3, while a high NCE (40) forces the secondary radical cleavages. Averaging these into a single composite spectrum ensures that the diagnostic m/z 129.0573 ion is consistently captured and quantifiable [3].

Fragmentation Logic Workflow

MS_Fragmentation Precursor [M+H]+ m/z 161.1073 4-ethyl-1H-indol-5-amine HCD HCD Cell (NCE 20-40) Precursor->HCD Isolation Frag1 [M+H - NH3]+ m/z 144.0808 (Primary Loss) HCD->Frag1 -17 Da Frag2 [M+H - •CH3]+ m/z 146.0835 (Radical Loss) HCD->Frag2 -15 Da Frag3 [M+H - NH3 - •CH3]+ m/z 129.0573 (Ortho-Effect) Frag1->Frag3 -15 Da Frag2->Frag3 -17 Da

Diagnostic LC-MS/MS fragmentation pathways of 4-ethyl-1H-indol-5-amine via HCD.

References

  • Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry. NIH PMC.[Link]

  • Deciphering the Origin and Fate of the Natural Plant Hormone Indole-3-Acetic Acid in Coffee. ACS Publications.[Link]

  • Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry Screening of Psychoactive Substances. MDPI.[Link]

  • Combining Feature-Based Molecular Networking and Contextual Mass Spectral Libraries. NIH PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol for 4-Ethyl-1H-indol-5-amine

As a privileged scaffold in drug discovery, indole derivatives like 4-Ethyl-1H-indol-5-amine (CAS: 1003858-71-6) are highly valued for their ability to mimic endogenous neurotransmitters and bind to diverse kinase target...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in drug discovery, indole derivatives like 4-Ethyl-1H-indol-5-amine (CAS: 1003858-71-6) are highly valued for their ability to mimic endogenous neurotransmitters and bind to diverse kinase targets. However, the exact structural features that make this compound pharmacologically useful—its lipophilic ethyl substituent and nucleophilic primary amine—also dictate strict operational and safety parameters.

This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to handling, decontaminating, and disposing of 4-Ethyl-1H-indol-5-amine safely.

Physicochemical Profile & Hazard Identification

Before handling the compound, it is critical to understand the relationship between its structure and its safety profile. According to the [1], this compound is classified under multiple GHS hazard categories.

Property / HazardValue / ClassificationOperational Implication (Causality)
CAS Number 1003858-71-6Unique identifier required for accurate waste manifesting and tracking.
Molecular Formula C10H12N2Contains a primary amine that is highly nucleophilic and prone to oxidation.
Molecular Weight 160.22 g/mol Low molecular weight facilitates rapid dermal and mucosal penetration.
GHS Health Hazards Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Requires strict barrier controls.
GHS Local Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Direct contact causes localized tissue damage; risk of severe ocular injury.

Mechanistic Insight: The ethyl group at the C4 position increases the molecule's lipophilicity (LogP) compared to unsubstituted aminoindoles. This enhanced lipophilicity allows the freebase form to readily partition into the stratum corneum of the skin, increasing the rate of systemic absorption ().

Pre-Operational Safety & Engineering Controls

Do not rely solely on standard laboratory habits; tailor your PPE to the chemical's specific properties.

  • Engineering Controls: Always handle the neat powder or concentrated stock solutions in a Class II Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 80–100 fpm.

  • Glove Selection (The Causality): Standard latex gloves provide an insufficient barrier against lipophilic aromatic amines. The freebase amine will permeate latex rapidly. You must double-glove with nitrile or neoprene. Nitrile provides a denser, cross-linked barrier that effectively blocks non-polar organic compounds.

Spill Response & Self-Validating Decontamination Protocol

In the event of a benchtop spill, sweeping or wiping with dry paper towels will only spread the lipophilic powder. Follow this step-by-step, self-validating protocol to ensure absolute decontamination.

Step-by-Step Decontamination:

  • Isolate & Contain: Demarcate the spill area. If liquid, surround with an inert absorbent (e.g., vermiculite). If solid powder, gently cover with a damp paper towel to prevent aerosolization.

  • Chemical Neutralization (The Causality): The freebase amine is highly lipophilic and resists removal by plain water. Spray the affected area with a 1% Acetic Acid solution .

    • Why? Applying a mild acid protonates the C5 primary amine (pKa ~ 5.5), converting it into an indolium acetate salt. This drastically reduces its LogP, shifting it from a lipophilic surface contaminant to a highly water-soluble species.

  • Wipe & Wash: Wipe up the neutralized salt with paper towels. Follow up with a standard soap and water wash.

  • Self-Validating System (UV Verification): How do you know the bench is clean? The highly conjugated indole system is strongly UV-active. After cleaning, turn off the room lights and illuminate the surface with a handheld 254 nm UV lamp. The absence of a dark, UV-absorbing spot physically validates that the chemical has been completely removed , ensuring the workspace is safe for the next operator.

Waste Segregation & RCRA-Compliant Disposal Workflows

Improper disposal of aromatic amines can lead to severe environmental toxicity and regulatory fines. All waste must be handled as hazardous chemical waste in compliance with the EPA's Resource Conservation and Recovery Act (RCRA) [3], or local equivalents such as NEA guidelines in Singapore.

Step-by-Step Disposal Methodologies

A. Solid Waste (Powders, Contaminated PPE, Weigh Boats)

  • Protocol: Place all contaminated solid materials into a primary sealable bag. Place this bag into a secondary hazardous waste box lined with a bio/chem-hazard bag.

  • Disposal: Must be routed for high-temperature incineration. Do not place in standard municipal biohazard bins, as autoclaving will volatilize the amine rather than destroy it.

B. Organic Liquid Waste (Reaction Mixtures)

  • Protocol: Segregate organic waste into Halogenated (e.g., Dichloromethane, Chloroform) and Non-Halogenated (e.g., DMSO, Methanol, Ethyl Acetate) carboys.

  • Causality: Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste with halogenated streams unnecessarily increases disposal costs and environmental burden.

C. Aqueous Liquid Waste (Extraction Washes)

  • Protocol: Aqueous washes (e.g., 1M HCl washes used to pull the protonated amine into the aqueous layer) must be collected in a dedicated acidic aqueous waste carboy.

  • Causality: Never mix these acidic washes with basic aqueous waste streams. Introducing a base will deprotonate the indolium salt back into the lipophilic 4-ethyl-1H-indol-5-amine freebase, causing it to rapidly precipitate out of solution. This precipitation can clog waste lines, create unpredictable biphasic mixtures in the carboy, and lead to hazardous pressure buildup.

Waste Segregation Decision Matrix

WasteSegregation Start 4-Ethyl-1H-indol-5-amine Waste Generation Decision1 Waste Phase? Start->Decision1 Solid Solid Waste (Powder, PPE, Vials) Decision1->Solid Solid Liquid Liquid Waste (Solutions, Extracts) Decision1->Liquid Liquid SolidBin Double-Bagged Chemical Waste Box Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 Incineration EPA/RCRA Compliant High-Temperature Incineration SolidBin->Incineration Aqueous Aqueous Waste (Acidic/Basic Washes) Decision2->Aqueous Water/Buffer Organic Organic Waste (Reaction Solvents) Decision2->Organic Organic Solvent AqBin Aqueous Hazardous Waste Carboy Aqueous->AqBin OrgHal Halogenated Organic Carboy Organic->OrgHal e.g., DCM, Chloroform OrgNon Non-Halogenated Organic Carboy Organic->OrgNon e.g., DMSO, MeOH AqBin->Incineration OrgHal->Incineration OrgNon->Incineration

Figure 1: Decision matrix for the segregation and RCRA-compliant disposal of 4-Ethyl-1H-indol-5-amine waste.

References

  • Chemical Substance Information: ethyl[(1H-indol-4-yl)methyl]amine (Class Surrogate) NextSDS URL:[Link]

  • Learn the Basics of Hazardous Waste (RCRA) U.S. Environmental Protection Agency (EPA) URL:[Link]

Handling

Comprehensive Safety &amp; Logistical Guide: Handling 1H-Indol-5-amine, 4-ethyl-

As a preferred source for laboratory safety and chemical handling, this guide provides researchers, scientists, and drug development professionals with authoritative, step-by-step operational protocols for handling 1H-In...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred source for laboratory safety and chemical handling, this guide provides researchers, scientists, and drug development professionals with authoritative, step-by-step operational protocols for handling 1H-Indol-5-amine, 4-ethyl- . By understanding the chemical causality behind these safety measures, laboratories can build self-validating systems that protect personnel and ensure logistical efficiency.

Executive Summary & Chemical Identity

  • Chemical Name: 1H-Indol-5-amine, 4-ethyl- (also known as 4-Ethyl-1H-indol-5-amine)

  • CAS Number: 1003858-71-6

  • Molecular Formula: C10H12N2

  • Hazard Classifications (GHS): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 ([1]).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) ([2]).

Toxicological Causality & Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic behavior of the molecule. 1H-Indol-5-amine, 4-ethyl- consists of an indole core substituted with an ethyl group and a primary amine.

  • Dermal Penetration (Lipophilicity): Primary aromatic amines (PAAs) are highly lipid-soluble, meaning they can be readily absorbed through the stratum corneum of the skin and mucous membranes ([3]). The addition of the ethyl group at the 4-position further increases the molecule's lipophilicity compared to an unsubstituted indole, enhancing its potential for rapid dermal absorption.

  • Nucleophilic Irritation: The primary amine group at the 5-position is a reactive nucleophile. Upon contact with biological tissues (such as the cornea or respiratory epithelium), it can cause immediate and severe localized irritation (H315, H319, H335).

  • Systemic Toxicity: If absorbed systemically, aromatic amines can undergo N-oxidation by hepatic cytochrome P450 enzymes, potentially forming reactive hydroxylamines that interfere with cellular function ([3]). Therefore, preventing dermal and inhalation exposure is the absolute priority in any operational plan.

Personal Protective Equipment (PPE) Matrix

Because aromatic amines can permeate many commonly used protective materials ([4]), standard laboratory PPE must be upgraded. The following table outlines the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile (≥0.11mm inner, ≥0.23mm outer)Aromatic amines can permeate standard polymers over time. Double-gloving ensures a secondary barrier against lipophilic penetration, allowing time to remove the outer glove if contaminated ([4]).
Eye/Face Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesThe primary amine is a reactive nucleophile that causes severe ocular irritation (H319) and potential corneal damage upon contact ([1]).
Body Protection Flame-Retardant (FR) Lab Coat & Closed-Toe ShoesPrevents the accumulation of lipophilic amine dust on personal clothing, mitigating chronic dermal exposure risks via surface contamination ([5]).
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates inhalation of fine powders, which can cause respiratory tract irritation (H335) and systemic absorption ([1]).

Operational Plan: Step-by-Step Handling Workflow

The following protocol is a self-validating system designed to prevent aerosolization and dermal contact during the weighing and transfer of 1H-Indol-5-amine, 4-ethyl-.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe the interior of the balance draft shield with a damp Kimwipe to reduce static electricity.

    • Causality: Powders of aromatic amines are highly prone to static cling, which can cause micro-aerosolization and subsequent inhalation exposure when the container is opened.

Phase 2: Weighing and Transfer
  • Container Handling: Open the storage vial of 1H-Indol-5-amine, 4-ethyl- only within the certified fume hood.

  • Anti-Static Weighing: Use an anti-static polymeric or metal weigh boat. Weigh the desired mass carefully to avoid generating airborne dust.

  • Sealed Transfer: Transfer the solid directly into the reaction vessel. Seal the vessel with a PTFE-lined septum before removing it from the fume hood.

    • Causality: PTFE provides excellent chemical resistance against nucleophilic amines, and sealing the vessel prevents ambient contamination of the general laboratory space.

Phase 3: Decontamination
  • Acidic Neutralization: Dampen a laboratory wipe with a weak acid (e.g., 1% to 5% acetic acid) and wipe down the spatula, balance pan, and surrounding workspace.

  • Secondary Wash: Follow up with an isopropanol or deionized water wipe to remove residual acetate salts.

    • Causality: The weak acid protonates the free base amine, converting it into a highly water-soluble, non-volatile ammonium salt. This chemical transformation eliminates the risk of inhalation and makes the residue safe and easy to wipe away.

G A 1. Storage Retrieval (Inert Atmosphere, < 4°C) B 2. PPE Verification (Double Nitrile, Goggles, FR Coat) A->B Verify Safety C 3. Weighing & Aliquoting (Inside Certified Fume Hood) B->C Proceed to Hood D 4. Transfer & Containment (Sealed Septum Vial) C->D Secure Compound E 5. Reaction Integration (Schlenk Line / Glovebox) D->E Introduce to System F 6. Decontamination (1% Acetic Acid Wipe-Down) E->F Post-Reaction Cleanup G 7. Waste Segregation (Hazardous Organic Nitrogen) F->G Dispose Safely

Workflow for the safe handling, transfer, and disposal of 4-ethyl-1H-indol-5-amine.

Spill Response & Decontamination Protocol

In the event of a spill involving 1H-Indol-5-amine, 4-ethyl-, immediate and chemically logical action is required to prevent exposure.

  • Immediate Action: If the spill is large (>50g) and occurs outside a fume hood, evacuate personnel from the immediate vicinity to prevent inhalation of amine dust.

  • Containment (Do NOT Sweep): Never sweep the dry powder. Mechanical sweeping will aerosolize the lipophilic amine, drastically increasing inhalation risks.

  • Chemical Neutralization: Gently cover the spill with absorbent pads dampened with 1% to 5% acetic acid. Allow 5 minutes for the acid-base neutralization to occur, converting the hazardous free base into a safer ammonium salt.

  • Collection: Wipe inward from the edges of the spill to prevent spreading. Place all contaminated materials into a designated, sealable hazardous waste container.

Waste Disposal & Logistical Plan

Improper disposal of aromatic amines can lead to dangerous chemical incompatibilities and environmental contamination.

  • Segregation: Collect all 4-ethyl-1H-indol-5-amine waste (including contaminated gloves, weigh boats, and acetic acid wipes) in a container strictly designated for Hazardous Organic Nitrogenous Waste .

  • Chemical Incompatibilities: Never mix amine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or heavy metal salts.

    • Causality: Amines are electron-rich and can undergo highly exothermic oxidation reactions when mixed with oxidizers, potentially leading to pressurization, thermal runaway, or fire in the waste container.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1003858-71-6), and primary hazards (Toxic, Irritant) to ensure safe downstream logistics.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications. [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Polymer-Matrix Composites". United States Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Dermal Exposure". United States Department of Labor. [Link]

Sources

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